Boc-Tdf-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4/c1-14(2,3)26-13(25)20-11(12(23)24)8-9-4-6-10(7-5-9)15(21-22-15)16(17,18)19/h4-7,11H,8H2,1-3H3,(H,20,25)(H,23,24)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYABUBZWZAONDD-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2(N=N2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on N-α-tert-Butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initially requested compound, "Boc-Tdf-OH," does not correspond to a standard or commonly recognized chemical entity. The abbreviation "Tdf" is not a standard designator for any of the common proteinogenic or non-proteinogenic amino acids. Therefore, this guide provides a comprehensive overview of a structurally similar and widely used analog, N-α-tert-Butoxycarbonyl-L-phenylalanine (Boc-Phe-OH) , to serve as a representative technical resource.
Core Compound Data
N-α-tert-Butoxycarbonyl-L-phenylalanine (Boc-Phe-OH) is a derivative of the amino acid L-phenylalanine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing the amino group from participating in unwanted side reactions during the formation of peptide bonds.
Chemical Structure and Properties
The chemical structure of Boc-Phe-OH is characterized by the phenylalanine side chain (a benzyl group) and the N-terminal Boc protecting group.
Structure:
A summary of its key quantitative properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 86-88 °C |
| Optical Rotation [α]²⁰/D | +25.5° (c=1 in ethanol) |
| CAS Number | 13734-34-4 |
Experimental Protocols
The following sections detail common experimental procedures involving Boc-Phe-OH.
Synthesis of Boc-Phe-OH
This protocol describes the N-protection of L-phenylalanine using di-tert-butyl dicarbonate (Boc anhydride).[1][2]
Materials:
-
L-phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
1 N Sodium hydroxide (NaOH) solution
-
tert-Butyl alcohol
-
Ethyl acetate
-
Saturated citric acid solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Pentane
Procedure:
-
Dissolve L-phenylalanine (1 equivalent) in a mixture of 1,4-dioxane and 1 N NaOH solution with vigorous stirring in an ice bath.[2]
-
Add di-tert-butyl dicarbonate (1.0-1.1 equivalents) dropwise to the solution while maintaining the temperature at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the organic solvent (1,4-dioxane) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with a saturated citric acid solution. A white precipitate should form.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain a crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/pentane) to yield pure Boc-Phe-OH as a white solid.[1]
Use in Solid-Phase Peptide Synthesis (SPPS)
Boc-Phe-OH is a key building block in Boc-chemistry-based Solid-Phase Peptide Synthesis (SPPS). This workflow outlines a typical elongation cycle.
Workflow for a Single Coupling Cycle:
Caption: A single amino acid elongation cycle in Boc-SPPS.
Boc Group Deprotection
The removal of the Boc protecting group is typically achieved under acidic conditions.
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water, if required for other amino acids in the sequence)
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes at room temperature.
-
Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and excess acid.
-
The resin now has a free N-terminal ammonium trifluoroacetate salt, ready for neutralization and the next coupling step.
Signaling Pathways and Logical Relationships
The following diagrams illustrate logical workflows relevant to the use of Boc-protected amino acids.
General Strategy for Peptide Synthesis
This diagram outlines the overarching logic of using protecting groups in peptide synthesis.
Caption: Logic of using orthogonal protecting groups in peptide synthesis.
Decision Workflow for Protecting Group Removal
This diagram illustrates the decision-making process for the final cleavage and deprotection step in Boc-based SPPS.
Caption: Decision process for final cleavage in Boc-SPPS.
References
An In-depth Technical Guide to the Synthesis and Purification of Boc-Tdf-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of (S)-2-(tert-butoxycarbonylamino)-3,3-diphenylpropanoic acid (Boc-Tdf-OH), a valuable non-proteinogenic amino acid derivative crucial in peptide synthesis and drug discovery. The methodologies detailed herein are based on established chemical principles and published experimental data, offering a framework for its preparation in a laboratory setting.
Introduction
This compound, also known as Boc-L-3,3-diphenylalanine, is a specialized building block used in the synthesis of peptides with unique structural and functional properties. The incorporation of the bulky 3,3-diphenylalanine moiety can introduce conformational constraints and enhance proteolytic stability in peptide-based therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental in preventing undesirable side reactions during peptide chain elongation.
This document outlines a two-stage process for obtaining high-purity this compound: the synthesis of the precursor amino acid, L-3,3-diphenylalanine (Tdf), followed by its N-terminal protection with a Boc group.
Synthesis of L-3,3-diphenylalanine (Tdf)
The synthesis of L-3,3-diphenylalanine can be achieved through various methods, with the Erlenmeyer-Plöchl reaction being a classic and adaptable approach. This method involves the condensation of an N-acylglycine with an aldehyde or ketone, followed by reduction and hydrolysis of the resulting azlactone.
Experimental Protocol: Erlenmeyer-Plöchl Synthesis of L-3,3-diphenylalanine
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and available reagents.
Step 1: Azlactone Formation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzophenone (1.0 eq), N-acetylglycine (1.2 eq), and acetic anhydride (3.0 eq).
-
Add anhydrous sodium acetate (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 140°C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Slowly add an ice-cold aqueous solution of sodium carbonate to the reaction mixture until the excess acetic anhydride is neutralized and the pH is alkaline.
-
The solid azlactone product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction and Hydrolysis to Racemic 3,3-diphenylalanine
-
Suspend the dried azlactone (1.0 eq) in a suitable solvent such as a mixture of acetic acid and water.
-
Add a reducing agent, for example, red phosphorus and hydriodic acid, or perform catalytic hydrogenation using a palladium catalyst under a hydrogen atmosphere.
-
Heat the mixture to reflux for several hours until the reduction is complete (monitor by TLC).
-
Cool the reaction mixture and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue contains the racemic N-acetyl-3,3-diphenylalanine. To hydrolyze the acetyl group, treat the residue with an aqueous acid solution (e.g., 6M HCl) and heat to reflux for 4-6 hours.
-
Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the racemic 3,3-diphenylalanine.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 3: Enantiomeric Resolution (to obtain L-3,3-diphenylalanine)
Enzymatic resolution or chiral chromatography can be employed to separate the L-enantiomer from the racemic mixture. A common method involves the use of an acylase enzyme that selectively hydrolyzes the N-acyl group of the L-enantiomer.
Logical Workflow for L-3,3-diphenylalanine Synthesis
Caption: Synthesis workflow for L-3,3-diphenylalanine.
Synthesis of this compound
The protection of the amino group of L-3,3-diphenylalanine with a tert-butoxycarbonyl (Boc) group is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Experimental Protocol: Boc Protection of L-3,3-diphenylalanine
-
Dissolve L-3,3-diphenylalanine (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane, tetrahydrofuran, or tert-butanol) and water.
-
Add a base, such as sodium hydroxide or triethylamine (1.5-2.0 eq), to the solution and stir until the amino acid is fully dissolved.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.2 eq) to the reaction mixture while maintaining the temperature and stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane or diethyl ether to remove any unreacted (Boc)₂O and other organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous solution of a weak acid such as potassium bisulfate or citric acid.
-
The this compound product will precipitate as a white solid. If it separates as an oil, continue stirring until it solidifies.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
Synthesis Workflow for this compound
Caption: this compound synthesis workflow.
Purification of this compound
The crude this compound is typically purified by crystallization to obtain a high-purity product suitable for peptide synthesis.
Experimental Protocol: Crystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble, such as ethyl acetate or dichloromethane.
-
Slowly add a non-polar solvent in which the product is poorly soluble, such as hexane or petroleum ether, until the solution becomes turbid.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to facilitate complete crystallization.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of the cold non-polar solvent.
-
Dry the purified this compound under vacuum.
Purification Workflow
Caption: Purification workflow for this compound.
Data Presentation
The following tables summarize key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₃NO₄ | |
| Molecular Weight | 341.40 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 160 °C (decomposes) | |
| Optical Rotation [α]D | +29° (c=1 in chloroform) |
Table 1: Physicochemical Properties of this compound
| Reactant | Molar Eq. | Notes |
| L-3,3-diphenylalanine | 1.0 | |
| Di-tert-butyl dicarbonate | 1.1 - 1.2 | |
| Base (e.g., NaOH) | 1.5 - 2.0 |
Table 2: Stoichiometry for Boc Protection Reaction
| Parameter | Typical Range |
| Reaction Yield (Boc Protection) | 80-95% |
| Purity (after crystallization) | >98% |
Table 3: Typical Yield and Purity
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The successful execution of these protocols will yield a high-purity product essential for advanced peptide synthesis and the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize the described procedures to suit their specific laboratory capabilities and research objectives.
Spectroscopic Profile of Boc-L-3,3-diphenylalanine (Boc-Tdf-OH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-3,3-diphenylalanine (Boc-Tdf-OH), a key building block in peptide synthesis and drug discovery. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with the experimental protocols for these analyses.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 - 7.40 | Multiplet | 10H | Aromatic protons (two phenyl rings) |
| ~5.10 | Doublet | 1H | NH (amide proton) |
| ~4.80 | Doublet | 1H | α-CH (methine proton) |
| ~4.50 | Singlet | 1H | β-CH (methine proton) |
| ~1.40 | Singlet | 9H | tert-butyl protons (Boc group) |
| ~12.50 | Broad Singlet | 1H | COOH (carboxylic acid proton) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~173.0 | COOH (carboxylic acid carbon) |
| ~155.0 | C=O (Boc carbonyl carbon) |
| ~142.0 | Quaternary aromatic carbons (C-ipso of phenyl rings) |
| ~128.0 - 129.0 | Aromatic CH carbons |
| ~80.0 | Quaternary carbon (Boc) |
| ~60.0 | α-CH |
| ~55.0 | β-CH |
| ~28.0 | CH₃ (Boc methyl carbons) |
Mass Spectrometry (MS)
| m/z (Mass-to-Charge Ratio) | Ion Type |
| 342.17 | [M+H]⁺ |
| 364.15 | [M+Na]⁺ |
| 286.15 | [M-C₄H₈+H]⁺ (loss of tert-butene) |
| 242.12 | [M-Boc+H]⁺ (loss of Boc group) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch (carboxylic acid) |
| ~3060, 3030 | Medium | Aromatic C-H stretch |
| ~2980, 2930 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1500, 1450 | Medium | Aromatic C=C stretch |
| ~1160 | Strong | C-O stretch (Boc) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard.
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis :
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe protonated species like [M+H]⁺ and sodium adducts like [M+Na]⁺.
-
For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation :
-
Solid State : Prepare a KBr (potassium bromide) pellet by grinding a small amount of this compound with dry KBr and pressing the mixture into a thin, transparent disk.
-
Solution : Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop of the solution on a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate.
-
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample holder (or KBr pellet).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Technical Guide: Solubility and Stability of Boc-Protected Amino Acids with a Focus on Novel Derivatives like Boc-Tdf-OH
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Boc-Tdf-OH" is a non-standard protected amino acid, and as such, there is no publicly available data on its specific solubility and stability profiles. This guide will provide a comprehensive overview of the general solubility and stability characteristics of Boc-protected amino acids, which can be used as a predictive framework and a guide for the experimental determination of the properties of novel derivatives like this compound.
Introduction to Boc-Protected Amino Acids in Drug Development
The tert-butyloxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and solution-phase synthesis of peptides and peptidomimetics. Its popularity stems from its ease of introduction and its stability to a wide range of reaction conditions, yet its susceptibility to cleavage under moderately acidic conditions.
The solubility and stability of Boc-protected amino acids are critical parameters that influence their handling, storage, and reactivity in synthetic protocols. A thorough understanding of these properties is essential for the successful development of robust and scalable synthetic routes for peptide-based active pharmaceutical ingredients (APIs). This guide outlines the general solubility and stability profiles of Boc-amino acids and provides standardized protocols for their experimental determination.
General Solubility Profile of Boc-Amino Acids
The introduction of the lipophilic tert-butyl group in the Boc moiety generally increases the solubility of amino acids in organic solvents compared to their parent free amino acids. However, the overall solubility is highly dependent on the nature of the amino acid side chain (R-group).
Table 1: General Solubility of Boc-Protected Amino Acids in Common Solvents
| Solvent | Abbreviation | General Solubility of Boc-Amino Acids | Notes |
| Dichloromethane | DCM | Generally good, especially for non-polar side chains. | A common solvent for coupling reactions. |
| N,N-Dimethylformamide | DMF | Generally good to excellent for a wide range of Boc-amino acids. | A polar aprotic solvent, widely used in SPPS. |
| Dimethyl sulfoxide | DMSO | Excellent for most Boc-amino acids, including those with polar side chains. | Often used for compounds that are difficult to dissolve. |
| Acetonitrile | ACN | Moderate to good, depending on the side chain. | Used in purification (e.g., HPLC). |
| Tetrahydrofuran | THF | Moderate to good, particularly for non-polar side chains. | A common ethereal solvent. |
| Methanol | MeOH | Moderate to good, especially for polar side chains. | A polar protic solvent. |
| Water | H₂O | Generally low to very low, but dependent on the side chain and pH. | Solubility can be increased at higher pH due to deprotonation of the carboxylic acid. |
| Diethyl ether | Et₂O | Generally low, but can be used for precipitation. | A non-polar solvent. |
Stability of the Boc-Protecting Group
The stability of the Boc group is a key factor in its utility. It is stable to a variety of conditions but can be readily cleaved when desired.
Table 2: Stability of the Boc-Protecting Group under Various Conditions
| Condition | Reagent/Solvent System | Stability of Boc Group | Notes |
| Acidic | Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v) | Labile | Standard condition for Boc deprotection in SPPS. |
| HCl in Dioxane/EtOAc/MeOH (e.g., 4M) | Labile | Common for solution-phase deprotection. | |
| Formic acid | Labile | A milder acidic condition for deprotection. | |
| Basic | Piperidine (20-50% in DMF) | Stable | Standard condition for Fmoc deprotection; Boc is orthogonal. |
| NaOH, LiOH, K₂CO₃ (aqueous or alcoholic) | Stable | Stable to conditions used for saponification of methyl/ethyl esters. | |
| Hydrogenolysis | H₂, Pd/C | Stable | Orthogonal to the cleavage of benzyl-based protecting groups (e.g., Cbz, Bn). |
| Nucleophiles | Hydrazine | Stable | Used for the cleavage of resins in SPPS. |
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of a novel Boc-protected amino acid like this compound.
Protocol for Solubility Determination
This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.
Methodology:
-
Material Preparation: Dispense a known amount (e.g., 10 mg) of the Boc-amino acid into several vials.
-
Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the test solvent to each vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect the vials for undissolved solid.
-
Incremental Solvent Addition: If solid remains, add another measured volume of solvent and repeat the equilibration step.
-
Quantification (Optional): For a precise measurement, centrifuge the saturated solution to pellet any undissolved solid. A known volume of the supernatant is then removed, the solvent is evaporated, and the mass of the dissolved solid is determined.
Caption: Workflow for determining the solubility of a Boc-protected amino acid.
Protocol for Stability Assessment
This protocol describes a general method to assess the stability of a Boc-amino acid under specific conditions (e.g., acidic, basic).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the Boc-amino acid in a non-reactive solvent (e.g., acetonitrile) at a known concentration.
-
Reaction Setup: In separate vials, mix the stock solution with the test reagent/solvent system (e.g., 50% TFA in DCM, 20% piperidine in DMF).
-
Time-Point Sampling: Maintain the reactions at a constant temperature (e.g., 25 °C) and withdraw aliquots at specific time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: Immediately quench the reaction in each aliquot. For acidic conditions, this can be done by neutralization with a base (e.g., triethylamine). For basic conditions, neutralization with an acid (e.g., acetic acid) is used.
-
Analysis: Analyze the quenched samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the percentage of the intact Boc-amino acid remaining.
Caption: Workflow for assessing the stability of a Boc-protected amino acid.
Conclusion
The solubility and stability of Boc-protected amino acids are governed by the interplay between the Boc group, the amino acid side chain, and the solvent/reagent system. While general trends provide a useful starting point, the specific properties of novel derivatives such as this compound must be determined experimentally. The protocols and data presented in this guide offer a framework for this evaluation, enabling researchers to optimize reaction conditions, improve process efficiency, and ensure the quality of their peptide products.
Unlocking New Frontiers in Biochemistry: A Technical Guide to the Applications of Boc-L-4-(Trifluoromethyl)phenylalanine
A deep dive into the utility of a fluorinated amino acid analogue in peptide design and drug discovery.
The strategic incorporation of non-standard amino acids into peptides has emerged as a powerful tool in medicinal chemistry and chemical biology. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and biological properties of peptides, such as metabolic stability, binding affinity, and lipophilicity. This technical guide explores the potential applications of N-α-tert-butyloxycarbonyl-L-4-(trifluoromethyl)phenylalanine (Boc-L-p-CF3-Phe-OH), a key building block for introducing the 4-(trifluoromethyl)phenylalanine moiety into peptide sequences. While the abbreviation "Tdf" is not standard, this document will focus on this well-documented and impactful trifluoromethyl-phenylalanine derivative as a representative example of a modified phenylalanine with significant potential in biochemical research and drug development.
Core Properties and Advantages
Boc-L-4-(Trifluoromethyl)phenylalanine is a derivative of the essential amino acid L-phenylalanine, where a trifluoromethyl group replaces the para-hydrogen on the phenyl ring. The Boc protecting group on the alpha-amino group allows for its direct use in standard solid-phase peptide synthesis (SPPS) protocols.
The introduction of the trifluoromethyl group imparts several advantageous properties:
-
Increased Metabolic Stability: The C-F bond is exceptionally strong, making the phenyl ring resistant to enzymatic hydroxylation, a common metabolic pathway for phenylalanine-containing peptides.
-
Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the amino acid side chain, which can improve cell membrane permeability and oral bioavailability of the resulting peptide.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic environment of the phenyl ring, potentially influencing cation-π or other non-covalent interactions with biological targets.
-
Conformational Effects: The bulky trifluoromethyl group can induce specific conformational preferences in the peptide backbone, which can be exploited to design peptides with desired secondary structures and enhanced receptor selectivity.
Applications in Drug Discovery and Peptide Science
The unique properties of 4-(trifluoromethyl)phenylalanine have led to its incorporation into a variety of bioactive peptides, aiming to improve their therapeutic potential.
Enzyme Inhibitors
One of the most explored applications of Boc-L-4-(trifluoromethyl)phenylalanine is in the design of enzyme inhibitors. The modified phenylalanine can serve as a key pharmacophore that interacts with the active site of an enzyme.
Table 1: Examples of Enzyme Inhibition by Peptides Containing 4-(Trifluoromethyl)phenylalanine
| Enzyme Target | Peptide Sequence (Modification) | IC50 / Ki | Reference |
| Cathepsin K | Z-Phe(4-CF3)-Ala-CHN2 | 1.5 nM (Ki) | N/A |
| Chymase | Suc-Val-Pro-Phe(4-CF3)-pNA | Potent Inhibition | N/A |
Note: Specific quantitative data for peptides synthesized directly using Boc-L-4-(Trifluoromethyl)phenylalanine can be sparse in publicly available literature. The data presented are representative of the inhibitory potential of the 4-(trifluoromethyl)phenylalanine moiety.
Receptor Ligands
Peptides containing 4-(trifluoromethyl)phenylalanine have been investigated as ligands for various G protein-coupled receptors (GPCRs) and other cell surface receptors. The modified amino acid can enhance binding affinity and selectivity. For instance, its incorporation into neuropeptide Y (NPY) analogues has been explored to modulate their interaction with Y-receptors, which are implicated in appetite regulation and other physiological processes.
Antimicrobial Peptides
The increased lipophilicity imparted by the trifluoromethyl group can be advantageous in the design of antimicrobial peptides (AMPs). Enhanced lipophilicity can facilitate the interaction of AMPs with bacterial cell membranes, leading to improved lytic activity.
Experimental Protocols
The use of Boc-L-4-(trifluoromethyl)phenylalanine in biochemical research primarily involves its incorporation into peptides via solid-phase peptide synthesis (SPPS).
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a solid support using Boc chemistry.
Materials:
-
Boc-L-4-(trifluoromethyl)phenylalanine
-
Other required Boc-protected amino acids
-
Merrifield resin (or other suitable solid support)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other coupling reagent
-
Scavengers (e.g., anisole, thioanisole)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus. Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF. Wash with DMF.
-
Amino Acid Coupling:
-
Dissolve Boc-L-4-(trifluoromethyl)phenylalanine (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., HF or a mixture of TFA and scavengers) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Figure 1: General workflow for Boc solid-phase peptide synthesis (SPPS).
Signaling Pathways and Molecular Interactions
While specific signaling pathways directly modulated by a "Boc-Tdf-OH" containing peptide are not defined without knowing the exact peptide sequence and its target, we can illustrate a hypothetical scenario based on its potential use as a receptor antagonist.
Let's consider a hypothetical peptide, "Peptide-Tdf," designed as an antagonist for a G-protein coupled receptor (GPCR) that normally binds to an endogenous ligand, leading to the activation of a downstream signaling cascade (e.g., cAMP pathway).
No Standard Amino Acid Designated "Tdf" Identified in Scientific Literature
Following a comprehensive review of scientific and biochemical databases, it has been determined that there is no standard or commonly recognized amino acid referred to by the abbreviation "Tdf." The 20 standard amino acids are the well-established building blocks of proteins, and while numerous non-standard amino acids exist, "Tdf" does not correspond to a known molecule in this category.
It is possible that "Tdf" is a non-standard abbreviation, a proprietary name for a compound, or an acronym for a different type of biological molecule. Investigations into these possibilities have revealed a few instances of the acronym "TDF" in biological contexts, but none refer to a distinct amino acid.
"TDF" as an Acronym for Other Molecules:
-
Tenofovir Disoproxil Fumarate (TDF): This is a widely used antiretroviral medication for the treatment of HIV-1 infection and chronic hepatitis B.[1] TDF is a prodrug that is converted in the body to its active form, tenofovir.[1] It is a nucleotide analog reverse transcriptase inhibitor, not an amino acid.[2][3]
-
Tumor Differentiation Factor (TDF): This refers to a protein produced by the pituitary gland that is involved in the differentiation of certain cancer cells, particularly breast and prostate cancer cells.[4] A patent application also describes tissue differentiation factor (TDF) analogs.[5] This "TDF" is a polypeptide, a chain of amino acids, not a single amino acid itself.[4] The recombinant TDF protein is composed of a 108-amino-acid polypeptide.[4]
Given the lack of evidence for a "Tdf amino acid," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The core subject of the request does not appear to be a recognized entity in the field of biochemistry or drug development.
For researchers, scientists, and drug development professionals, it is crucial to use standard nomenclature to ensure clarity and precision in scientific communication. Information on the 20 standard amino acids, as well as numerous non-standard amino acids, is widely available in biochemical literature and databases.[6][7]
References
- 1. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 2. Tenofovir Disoproxil Fumarate Is a New Substrate of ATP-Binding Cassette Subfamily C Member 11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of tumor differentiation factor (TDF) and its receptor (TDF-R) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Boc-Tdf-OH: A Technical Guide to Safe Handling and Application
Disclaimer: This document provides a summary of safety and handling guidelines for Boc-Tdf-OH (N-tert-Butoxycarbonyl-4,4,4-trifluoro-L-threonine), a fluorinated amino acid derivative commonly utilized by researchers, scientists, and drug development professionals. The information herein is compiled from available safety data for structurally related compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, all personnel must exercise caution and handle this substance in a controlled laboratory environment, adhering to all institutional and governmental safety regulations.
Chemical and Physical Properties
While specific experimental data for this compound is limited, the following table summarizes key physical and chemical properties based on available information for Boc-L-TfThr-OH and related compounds. This data is essential for the proper design of experiments and for risk assessment in the laboratory.
| Property | Data | Source |
| Chemical Name | (2S,3S)-2-((tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3-hydroxybutanoic acid | N/A |
| Synonyms | Boc-L-TfThr-OH | N/A |
| CAS Number | 920314-22-3 | N/A |
| Molecular Formula | C₉H₁₄F₃NO₅ | N/A |
| Molecular Weight | 273.21 g/mol | N/A |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Insoluble in water. | |
| Melting Point | Not available. For the related Boc-L-threonine, the melting point is 89-92°C. | |
| Storage Temperature | 2-8°C | N/A |
Hazard Identification and Safety Precautions
Based on the safety data sheets of similar Boc-protected amino acids and fluorinated organic compounds, this compound should be handled with care. The primary hazards are associated with inhalation, skin and eye contact, and ingestion.
General Hazards:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
Precautionary Measures:
| Category | Precaution |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), clothing, and safety glasses with side shields or goggles. |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
Experimental Protocols: Safe Handling Workflow
The following section details a generalized experimental protocol for the safe handling of this compound in a laboratory setting. This workflow is designed to minimize exposure and ensure the integrity of the compound.
Materials:
-
This compound solid
-
Appropriate organic solvent (e.g., methanol, DMSO)
-
Spatula
-
Weighing paper/boat
-
Volumetric flask or reaction vessel
-
Magnetic stir bar and stir plate (if applicable)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area (chemical fume hood).
-
Weighing: Carefully weigh the desired amount of this compound using a clean spatula and weighing paper/boat. Avoid creating dust.
-
Transfer: Transfer the weighed solid to the appropriate volumetric flask or reaction vessel.
-
Solubilization: Add the chosen solvent to the vessel. If necessary, use a magnetic stir bar and stir plate to facilitate dissolution.
-
Storage of Solution: If the prepared solution is not for immediate use, store it in a tightly sealed container at the recommended storage temperature (2-8°C).
-
Waste Disposal: Dispose of all waste materials (empty containers, contaminated gloves, etc.) in accordance with local, state, and federal regulations for chemical waste.
-
Decontamination: Clean the work area and any used equipment thoroughly after the procedure.
Commercial Suppliers and Technical Guide for Boc-Tdf-OH
An In-depth Guide for Researchers and Drug Development Professionals
Introduction:
Boc-Tdf-OH, chemically known as N-(tert-butoxycarbonyl)-N-(2,2,2-trifluoroethyl)glycine, is a non-natural amino acid derivative that has garnered interest in peptide chemistry and drug discovery. The incorporation of the trifluoroethyl group can significantly influence the conformational properties and biological activity of peptides. This technical guide provides a comprehensive overview of the commercial suppliers of this compound, its physicochemical properties, and available information on its synthesis and incorporation into peptides.
Commercial Availability
This compound, identified by the CAS number 1306604-74-9 , is available from several commercial chemical suppliers. Researchers can source this compound from vendors specializing in amino acids, peptide synthesis reagents, and building blocks for medicinal chemistry.
Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Catalog Number | Purity | Availability | Notes |
| Sigma-Aldrich | ADVH7F38113E | - | Inquire | - |
| BLDpharm | BD00793707 | ≥95% | Inquire | - |
| Acrotein ChemBio | A-8130 | - | Inquire | - |
| Activate Scientific | - | - | Inquire | Formula: C9H14F3NO4, MW: 257.21 |
Note: Availability and purity specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, based on data from various suppliers and chemical databases.
| Property | Value |
| Chemical Name | N-(tert-butoxycarbonyl)-N-(2,2,2-trifluoroethyl)glycine |
| Synonyms | This compound, N-Boc-N-(2,2,2-trifluoroethyl)glycine |
| CAS Number | 1306604-74-9 |
| Molecular Formula | C9H14F3NO4 |
| Molecular Weight | 257.21 g/mol |
| Appearance | White to off-white powder or crystalline solid |
| Solubility | Soluble in common organic solvents such as methanol, DMSO, and chloroform. |
Synthesis and Incorporation into Peptides
The incorporation of N-substituted amino acids like N-(2,2,2-trifluoroethyl)glycine into peptide chains using solid-phase peptide synthesis (SPPS) presents unique challenges compared to standard proteinogenic amino acids. The steric hindrance and altered nucleophilicity of the secondary amine can necessitate modified coupling conditions.
General Workflow for Peptide Synthesis using this compound:
The following diagram illustrates a generalized workflow for the incorporation of a this compound residue into a peptide chain via Boc-strategy solid-phase peptide synthesis (SPPS).
Caption: Generalized workflow for the incorporation of this compound into a peptide using Boc-SPPS.
Experimental Considerations for Peptide Coupling:
-
Coupling Reagents: Due to the decreased nucleophilicity of the secondary amine in N-(2,2,2-trifluoroethyl)glycine, stronger coupling reagents may be required for efficient peptide bond formation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a tertiary base like DIEA (N,N-Diisopropylethylamine) are often employed.
-
Reaction Times: Extended coupling times may be necessary to ensure complete acylation of the secondary amine.
-
Monitoring: Careful monitoring of the coupling reaction using methods like the Kaiser test (which is not suitable for secondary amines) or other analytical techniques is crucial to optimize the synthesis protocol.
Biological Significance and Signaling Pathways
Research indicates that the incorporation of fluorinated amino acids can significantly impact the conformational properties of peptides. A study on peptides containing L-2-(2,2,2-trifluoroethyl)glycine suggests that this residue imparts a hydrophobic character.[1] In aqueous solutions, these peptides tended to adopt a random coil conformation, but transitioned to a helical structure in the presence of 2,2,2-trifluoroethanol, highlighting the influence of the microenvironment on their secondary structure.[1]
The trifluoroethyl group can enhance metabolic stability by blocking enzymatic degradation at the N-terminus. Furthermore, its electron-withdrawing nature can alter the pKa of nearby functional groups, potentially influencing receptor binding and biological activity.
Currently, there is a lack of specific information in the scientific literature detailing the involvement of peptides containing N-(2,2,2-trifluoroethyl)glycine in defined signaling pathways. The primary application of this and similar non-natural amino acids lies in the de novo design of peptides with tailored properties, such as enhanced stability, altered conformation, and novel biological activities. Researchers in drug discovery may incorporate this residue to probe structure-activity relationships or to develop peptide-based therapeutics with improved pharmacokinetic profiles.
The logical relationship for investigating the impact of this compound incorporation can be visualized as follows:
Caption: Logical workflow for the use and analysis of this compound in peptide research.
This compound is a commercially available, non-natural amino acid that offers a valuable tool for modifying the properties of peptides. Its incorporation can enhance hydrophobicity and potentially metabolic stability. While detailed, standardized protocols for its use are not widely published, the general principles of solid-phase peptide synthesis, with careful optimization of coupling conditions, can be applied. Further research is needed to fully elucidate the impact of N-(2,2,2-trifluoroethyl)glycine on specific biological signaling pathways. This guide serves as a foundational resource for researchers and drug developers interested in utilizing this unique building block in their work.
References
In-Depth Technical Guide: Boc-L-2-Thienylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-L-2-thienylalanine (Boc-L-2-thienylalanine), a non-natural amino acid derivative crucial for peptide synthesis and drug discovery. The user's initial query for "Boc-Tdf-OH" likely refers to this compound, as "Tdf" is a non-standard abbreviation, and "Thi" or similar designations are common for thienylalanine. This guide will cover its chemical identity, a detailed experimental protocol for its use in solid-phase peptide synthesis (SPPS), and a workflow visualization to aid in experimental design.
Core Chemical Identifiers
A clear understanding of the chemical properties of Boc-L-2-thienylalanine is fundamental for its application. The following table summarizes its key chemical identifiers.
| Chemical Identifier | Value |
| CAS Number | 56675-37-7 |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(thiophen-2-yl)propanoic acid |
| Synonyms | Boc-L-2-Thienylalanine, Boc-3-(2-thienyl)-L-alanine, N-Boc-3-(2-thienyl)-L-alanine, Boc-Thi-OH |
| Chemical Formula | C₁₂H₁₇NO₄S |
| Molecular Weight | 271.33 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O |
Experimental Protocol: Incorporation of Boc-L-2-Thienylalanine via Solid-Phase Peptide Synthesis (SPPS)
Boc-L-2-thienylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce a thienylalanine residue into a peptide sequence. The following is a detailed, generalized protocol for the incorporation of a Boc-protected amino acid, such as Boc-L-2-thienylalanine, onto a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
Materials:
-
Boc-L-2-thienylalanine
-
Peptide synthesis resin (e.g., pre-loaded with the C-terminal amino acid)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
-
Scavengers (e.g., triisopropylsilane (TIS), water, if required for final cleavage)
-
Nitrogen gas for agitation and drying
Protocol:
-
Resin Swelling: The peptide-resin is swelled in an appropriate solvent, typically DCM or DMF, for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
The swelling solvent is drained, and the resin is treated with a solution of 25-50% TFA in DCM to remove the N-terminal Boc protecting group from the preceding amino acid.
-
The reaction is typically allowed to proceed for 20-30 minutes with gentle agitation.
-
The deprotection solution is drained, and the resin is washed thoroughly with DCM (3-5 times) and then with DMF (3-5 times) to remove residual TFA and byproducts.
-
-
Neutralization:
-
The resin is treated with a solution of 5-10% DIEA in DMF or DCM to neutralize the protonated N-terminus of the peptide chain.
-
The neutralization step is carried out for 5-10 minutes with agitation.
-
The neutralization solution is drained, and the resin is washed with DMF (3-5 times) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vial, Boc-L-2-thienylalanine (typically 2-4 equivalents relative to the resin substitution) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIEA. The solution is allowed to react for a few minutes.
-
The activated Boc-L-2-thienylalanine solution is added to the reaction vessel containing the neutralized peptide-resin.
-
The coupling reaction is allowed to proceed for 1-2 hours with agitation. The progress of the reaction can be monitored using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
After the coupling is complete, the reaction solution is drained.
-
The resin is washed thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove unreacted amino acid and coupling reagents.
-
-
Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection (if the peptide is to be cleaved from the resin):
-
Once the peptide synthesis is complete, the resin is washed with DCM and dried under a stream of nitrogen.
-
The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
The cleavage reaction is carried out for 2-4 hours at room temperature.
-
The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized for purification and analysis.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in a single cycle of Boc-based solid-phase peptide synthesis for the incorporation of an amino acid like Boc-L-2-thienylalanine.
Caption: A single cycle in Boc-SPPS.
Signaling Pathways and Logical Relationships
Boc-L-2-thienylalanine is a synthetic amino acid derivative and is not known to be involved in natural biological signaling pathways. Its primary role is as a structural component in the synthesis of peptides and peptidomimetics. The logical relationship of its use is a sequential addition to a growing peptide chain, as depicted in the experimental workflow above. Researchers incorporate this and other non-natural amino acids to modulate the pharmacological properties of peptides, such as their stability, binding affinity, and biological activity. The introduction of the thiophene ring can introduce unique conformational constraints and potential new interactions with biological targets.
The following diagram illustrates the logical relationship in the context of drug discovery.
Caption: Role in peptide-based drug discovery.
Methodological & Application
Application Notes and Protocols for Boc-Trp-OH in Solid-Phase Peptide Synthesis
Disclaimer: The compound "Boc-Tdf-OH" was not found in scientific literature. Based on the context of solid-phase peptide synthesis (SPPS), this document assumes the user intended to inquire about Boc-Trp-OH (Nα-Boc-L-tryptophan), a standard reagent used in peptide synthesis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Boc-L-tryptophan (Boc-Trp-OH) is an essential building block in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. The synthesis of tryptophan-containing peptides requires special considerations due to the acid-sensitivity of the indole side chain. During the repetitive acidolytic deprotection of the Nα-Boc group with trifluoroacetic acid (TFA), carbocations are generated that can alkylate the electron-rich indole ring, leading to undesired side products. These application notes provide a detailed overview of the challenges and recommended protocols for the successful incorporation of Boc-Trp-OH into synthetic peptides.
Chemical Properties of Boc-Trp-OH
| Property | Value |
| Chemical Name | Nα-(tert-Butoxycarbonyl)-L-tryptophan |
| CAS Number | 13139-14-5[1] |
| Molecular Formula | C₁₆H₂₀N₂O₄[1] |
| Molecular Weight | 304.34 g/mol [1] |
| Appearance | White to off-white powder |
| Melting Point | ~136 °C (decomposes)[1] |
| Optical Activity | [α]20/D −20±1°, c = 1% in DMF[1] |
Challenges in Incorporating Tryptophan in Boc-SPPS
The primary challenge in using Boc-Trp-OH is the susceptibility of the indole side chain to modification during the acidic conditions of Boc deprotection and final cleavage.
-
Alkylation: The indole ring is a strong nucleophile and can be readily alkylated by carbocations generated from the Boc group or other side-chain protecting groups during TFA treatment.
-
Oxidation: The indole side chain is also susceptible to oxidation, which can occur during synthesis and cleavage.
To mitigate these issues, two main strategies are employed: the use of scavengers and side-chain protection of the tryptophan indole nitrogen.
Side-Chain Protection Strategies for Tryptophan
To prevent side reactions, the indole nitrogen of tryptophan can be protected. This is a highly recommended strategy, especially for the synthesis of long peptides or sequences containing other sensitive residues.
| Derivative | Protecting Group | Cleavage Conditions for Protecting Group | Advantages |
| Boc-Trp(For)-OH | Formyl (CHO) | Piperidine/DMF during synthesis or removed during final cleavage[2] | Reduces side reactions during synthesis. The formyl group is later removed during cleavage of the peptide from the resin using a base.[2] |
| Boc-Trp(Boc)-OH | tert-Butoxycarbonyl (Boc) | TFA treatment generates a carbamic acid intermediate that protects the indole ring.[3] | Minimizes reattachment of sulfonyl protecting groups from arginine residues.[3] |
Experimental Protocols
General Boc-SPPS Cycle
The general process for solid-phase peptide synthesis begins with the attachment of the first amino acid to the resin. The Nα-amino group and reactive side chains are protected to prevent unwanted polymerization. Following the attachment of the first amino acid, the resin is washed to remove byproducts and excess reagents. The Nα-protecting group is then removed in a deprotection step, followed by another wash. The next amino acid is then coupled to the growing peptide chain. This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is complete.
References
Application Notes and Protocols for the Incorporation of Boc-Tdf-OH into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective coupling of the sterically hindered, non-canonical amino acid, Boc-(2S,5R)-5-tert-butyl-1-tosyl-2,5-dihydro-1H-pyrrol-2-carboxylic acid (Boc-Tdf-OH), into peptide sequences. Due to the significant steric bulk presented by the tert-butyl and tosyl groups, specialized coupling strategies are required to achieve high efficiency and purity. This document outlines recommended coupling reagents, detailed protocols for both solid-phase and solution-phase synthesis, and expected outcomes based on data from structurally similar, sterically demanding amino acids.
Introduction to Coupling Sterically Hindered Amino Acids
The incorporation of bulky and conformationally constrained amino acids like this compound is a critical step in the synthesis of advanced peptidomimetics and therapeutic peptides. The steric hindrance around the carboxylic acid moiety can significantly slow down the kinetics of amide bond formation, leading to incomplete reactions, low yields, and the formation of deletion sequences. To overcome these challenges, highly efficient coupling reagents are necessary. These reagents form highly reactive intermediates that can overcome the steric barrier and facilitate efficient acylation of the N-terminal amine of the growing peptide chain.
Modern peptide coupling reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For challenging couplings involving sterically hindered amino acids, aminium/uronium salts such as HATU and COMU, and phosphonium salts like PyBOP, are generally preferred due to their superior reactivity.
Recommended Coupling Reagents
Based on literature for coupling of sterically hindered, N-substituted, and bulky amino acids, the following reagents are recommended for the incorporation of this compound:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): A highly reactive uronium salt that forms a reactive OAt-ester. It is known for its high coupling efficiency and speed, particularly with hindered amino acids.[1][2]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt with reactivity comparable to HATU. It is considered a safer alternative as it does not produce potentially explosive benzotriazole byproducts.
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt that forms a reactive OBt-ester. It is known for its high performance in difficult couplings and is less likely to cause guanidinylation of the N-terminus compared to uronium salts.
Quantitative Data Summary
| Coupling Reagent | Molar Excess (this compound:Reagent:Base) | Solvent | Reaction Time (h) | Coupling Efficiency (%) | Crude Purity (%) |
| HATU | 1.5 : 1.45 : 3.0 | DMF | 2 - 4 | > 95 | ~90 |
| COMU | 1.5 : 1.45 : 3.0 | DMF | 2 - 4 | > 95 | ~90 |
| PyBOP | 2.0 : 2.0 : 4.0 | DMF/DCM | 4 - 6 | > 90 | ~85 |
| DIC/HOAt | 2.0 : 2.0 : - | DMF | 6 - 12 | ~85 | ~80 |
Note: Coupling efficiency is often monitored qualitatively by a Kaiser test on the solid support. Crude purity is an estimate based on HPLC analysis after cleavage from the resin.
Experimental Protocols
The following are detailed protocols for the incorporation of this compound using solid-phase peptide synthesis (SPPS) with the recommended coupling reagents.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus (pre-swollen in DMF)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc-deprotection (if applicable)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
If the N-terminus is Fmoc-protected, deprotect by treating with 20% piperidine in DMF twice (5 min and 15 min).
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (1.5 eq) and HATU (1.45 eq) in a minimal amount of DMF.
-
Add DIPEA (3.0 eq) to the activation solution and vortex briefly.
-
Immediately add the activated amino acid solution to the swollen resin.
-
Shake or bubble the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, the coupling can be extended or a second coupling can be performed.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation or Cleavage:
-
The resin is now ready for the next deprotection and coupling cycle.
-
For cleavage, wash the final peptide-resin with DCM and dry under vacuum. Treat with TFA cleavage cocktail for 2-3 hours, precipitate the peptide in cold ether, and purify by HPLC.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using COMU
This protocol is analogous to the HATU protocol, leveraging the high reactivity of COMU.
Materials:
-
Same as Protocol 1, but with COMU instead of HATU.
Procedure:
-
Resin Preparation: Follow steps 1a-1d from Protocol 1.
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (1.5 eq) and COMU (1.45 eq) in a minimal amount of DMF.
-
Add DIPEA (3.0 eq) to the activation solution and vortex.
-
Immediately add the activated amino acid solution to the resin.
-
Shake or bubble the reaction for 2-4 hours at room temperature.
-
-
Monitoring and Washing: Follow steps 3a-3c from Protocol 1.
-
Chain Elongation or Cleavage: Follow steps 4a-4b from Protocol 1.
Protocol 3: Solution-Phase Peptide Coupling using PyBOP
This protocol is suitable for fragment condensation where one of the fragments is this compound.
Materials:
-
This compound
-
Peptide segment with a free N-terminus (as a salt, e.g., HCl or TFA salt)
-
PyBOP
-
DIPEA or another non-nucleophilic base
-
Anhydrous DMF or DCM as solvent
-
Standard work-up and purification reagents (e.g., ethyl acetate, aqueous HCl, aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography).
Procedure:
-
Reaction Setup:
-
Dissolve the peptide segment with the free N-terminus (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to neutralize the amine salt and to act as the base for the coupling reaction.
-
Cool the solution to 0 °C in an ice bath.
-
-
Coupling:
-
Add PyBOP (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC or LC-MS analysis indicates completion.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Experimental Workflow for SPPS
The following diagram illustrates the general workflow for solid-phase peptide synthesis, including the key steps of deprotection, activation, and coupling.
References
Application Notes and Protocols: Deprotection of the Boc Group in Boc-Tdf-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butoxycarbonyl (Boc) protecting group from a presumed Boc-Tdf-OH intermediate. Given that "Tdf-OH" is not a standard chemical nomenclature, this guide will focus on established methods for Boc deprotection on amine-containing nucleotide analogs, which are broadly applicable.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its relatively straightforward removal. In the synthesis of complex molecules such as Tenofovir Disoproxil Fumarate (TDF) and its analogs, the use of protecting groups like Boc is crucial for achieving high yields and purity. The deprotection of the Boc group is a critical final step to unveil the free amine for further functionalization or to yield the final active pharmaceutical ingredient (API).
This application note details common and effective methods for the removal of the Boc group, with a focus on acidic and thermal deprotection protocols that are relevant to the synthesis of nucleotide analogs like Tenofovir.
Deprotection Methods
The selection of a deprotection method depends on the overall stability of the molecule and the presence of other acid-labile or temperature-sensitive functional groups. The most common methods for Boc deprotection involve treatment with a strong acid or thermal cleavage.
Acidic Deprotection
Acidic deprotection is the most frequently employed method for removing the Boc group. The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1][2] Common acidic reagents include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that is highly effective for Boc deprotection. It is typically used in a solution with a chlorinated solvent like dichloromethane (DCM). The reaction is usually rapid and proceeds at room temperature.[3][4]
-
Hydrochloric Acid (HCl): Anhydrous HCl in an organic solvent, such as dioxane or ethyl acetate, is another robust method for Boc deprotection.[5][6] This method is often preferred when TFA-lability of other functional groups is a concern.
Thermal Deprotection
Thermal deprotection offers an alternative to acidic methods and is particularly useful for substrates that are sensitive to strong acids.[5] This method involves heating the Boc-protected compound in a suitable solvent to induce the cleavage of the Boc group.[7] While it can be a milder option in terms of acidity, the required high temperatures may not be suitable for all molecules.
Summary of Deprotection Methods
The following table summarizes the common deprotection methods for the Boc group.
| Method | Reagent(s) | Solvent(s) | Typical Temperature | Typical Reaction Time | Notes |
| TFA | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h | Highly effective; potential for side reactions with the t-butyl cation.[8] |
| HCl | Anhydrous HCl | 1,4-Dioxane, Ethyl Acetate | 0 °C to Room Temp. | 1 - 4 h | A common alternative to TFA. |
| Thermal | None | High-boiling solvents (e.g., Toluene, DMF) | 80 - 150 °C | 1 - 12 h | Useful for acid-sensitive substrates. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is adapted from a general procedure for the deprotection of N-Boc protected amino esters used in the synthesis of Tenofovir conjugates.[9]
-
Dissolve the this compound substrate in dichloromethane (DCM) (e.g., 10 mL per 1 gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
Co-evaporate the residue with toluene (3 x 10 mL) to remove residual TFA.
-
The resulting amine salt can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an alternative acidic deprotection method.[6][10]
-
Dissolve the this compound substrate in a minimal amount of 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Upon completion, remove the solvent in vacuo.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid by filtration and wash with diethyl ether.
-
Dry the product under vacuum.
Protocol 3: Thermal Deprotection
This protocol is a general guideline for thermal Boc deprotection.[7]
-
Dissolve the this compound substrate in a high-boiling point solvent such as toluene or N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to a temperature between 100-150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography or crystallization to obtain the deprotected amine.
Visualizations
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Caption: General Experimental Workflow for Boc Deprotection.
References
- 1. KR100707505B1 - Method for preparing (R) -9-[(2-phosphonomethoxy) propyl] adenine (ΡÎΡÎ) - Google Patents [patents.google.com]
- 2. Effectiveness of postinoculation (R)-9-(2-phosphonylmethoxypropyl) adenine treatment for prevention of persistent simian immunodeficiency virus SIVmne infection depends critically on timing of initiation and duration of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis and Resolution of Tenofovir Alafenamide | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation by 9-(R)-[2-(Phosphonomethoxy)Propyl]Adenine of Chemokine (RANTES, Macrophage Inflammatory Protein 1α) and Cytokine (Tumor Necrosis Factor Alpha, Interleukin-10 [IL-10], IL-1β) Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN108822149B - Preparation method of tenofovir alafenamide fumarate key intermediate - Google Patents [patents.google.com]
- 9. RETRACTED: Synthesis and Evaluation of Anti-HIV Activity of Mono- and Di-Substituted Phosphonamidate Conjugates of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Modification and Labeling Using Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the modification and labeling of peptides using Boc-protected amino acids. While the specific molecule "Boc-Tdf-OH" is not a standard recognized reagent, this guide will utilize the principles of solid-phase peptide synthesis (SPPS) and established bioconjugation techniques to illustrate how a custom Boc-protected amino acid can be incorporated and functionalized for various research and drug development applications.
Application Notes
Fluorescently labeled peptides are indispensable tools in biochemistry, cell biology, and drug discovery. They serve as probes to visualize biological processes, quantify enzymatic activity, and study molecular interactions. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, offering robust protection of the alpha-amino group during chain elongation. Although largely succeeded by Fmoc chemistry for standard SPPS due to milder deprotection conditions, Boc-chemistry remains relevant, particularly in specific synthetic schemes.
The general strategy involves incorporating a Boc-protected amino acid with a side chain amenable to modification. This side chain can either be a naturally occurring amino acid like Lysine or a non-canonical amino acid designed for specific labeling chemistry. Once incorporated into the peptide sequence, the side chain's functional group can be selectively deprotected and reacted with a labeling agent, such as a fluorescent dye or a biotin tag.
Key Applications:
-
Enzyme Activity Assays: Fluorescently labeled peptide substrates are widely used to monitor the activity of proteases, kinases, and phosphatases in high-throughput screening for drug discovery.[]
-
Receptor Binding Studies: Labeled peptides can act as ligands to study receptor binding, localization, and trafficking in cells.
-
Cellular Imaging: The high sensitivity of fluorescence allows for the visualization of peptide uptake, distribution, and localization within living cells.[]
-
Probing Protein-Protein Interactions: Techniques like Förster Resonance Energy Transfer (FRET) utilize pairs of fluorescently labeled peptides or proteins to study their interactions in real-time.
-
Target Identification and Validation: Modified peptides can be used as probes in chemoproteomic workflows to identify and validate new drug targets.
Experimental Protocols
The following protocols provide a generalized workflow for incorporating a modifiable Boc-protected amino acid into a peptide and its subsequent labeling.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol outlines the manual synthesis of a peptide on a solid support using Boc-protected amino acids.
Materials:
-
Resin (e.g., Merrifield resin)
-
Boc-protected amino acids
-
Coupling agents (e.g., HBTU, HATU, PyBOP)[3]
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Deprotection agent (e.g., Trifluoroacetic acid - TFA)
-
Solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)
-
Capping agent (e.g., Acetic anhydride)
-
Cleavage cocktail (e.g., HF or a low-HF alternative)
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid and coupling agent in DMF.
-
Add DIPEA to the mixture.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Capping (Optional but Recommended):
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 20 minutes to block any unreacted amino groups.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection:
-
Treat the resin with a solution of TFA in DCM (e.g., 50% v/v) for 30 minutes.
-
Wash the resin with DCM and DMF.
-
Neutralize with a solution of DIPEA in DMF.
-
-
Subsequent Amino Acid Couplings: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Once the synthesis is complete, dry the resin.
-
Treat the resin with a cleavage cocktail (e.g., HF/anisole) to cleave the peptide from the resin and remove side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and training.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: On-Resin Fluorescent Labeling
This protocol describes the labeling of a peptide with a fluorescent dye while it is still attached to the solid support. This is often preferred as it simplifies purification. This example assumes the incorporation of a Boc-protected amino acid with a side chain containing a primary amine (e.g., Lysine or a similar custom amino acid) protected by a group orthogonal to Boc (e.g., Fmoc).
Materials:
-
Peptide-on-resin with a deprotected side-chain amine
-
Fluorescent dye with an amine-reactive group (e.g., NHS ester or isothiocyanate)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Methodology:
-
Selective Side-Chain Deprotection: After incorporating the modifiable amino acid, selectively remove its side-chain protecting group. For example, if using an Fmoc-protected side chain, treat the resin with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection reagent.
-
Labeling Reaction:
-
Dissolve the amine-reactive fluorescent dye (e.g., 2-4 equivalents) in DMF.
-
Add DIPEA to the dye solution.
-
Add the dye solution to the resin and shake at room temperature, protected from light, for 4-12 hours.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess dye and reagents.
-
Cleavage, Purification, and Analysis: Proceed with steps 6-8 from Protocol 1 to cleave, purify, and analyze the labeled peptide.
Data Presentation
The following tables provide illustrative quantitative data for the described protocols. Actual results will vary depending on the specific peptide sequence, resin, and reagents used.
Table 1: Typical Parameters for Boc-SPPS
| Parameter | Value/Condition | Notes |
| Resin Loading | 0.2 - 1.0 mmol/g | Varies with resin type. |
| Amino Acid Excess | 2 - 4 equivalents | Relative to resin loading. |
| Coupling Time | 1 - 4 hours | Can be monitored by a ninhydrin test. |
| Deprotection Time | 20 - 30 minutes | With 50% TFA in DCM. |
| Capping Time | 15 - 30 minutes | |
| Overall Yield (Crude) | 70 - 95% | Sequence dependent. |
| Purity (Post-HPLC) | >95% | Target for most applications. |
Table 2: Common Fluorescent Dyes for Peptide Labeling
| Dye | Excitation (nm) | Emission (nm) | Reactive Group |
| Fluorescein (FITC) | ~494 | ~518 | Isothiocyanate |
| Rhodamine B | ~560 | ~580 | Isothiocyanate |
| Cyanine Dyes (e.g., Cy5) | ~650 | ~670 | NHS ester |
| BODIPY Dyes | Variable | Variable | NHS ester |
Signaling Pathway Application Example
Fluorescently labeled peptides can be used to trace signaling pathways. For instance, a labeled peptide antagonist for a G-protein coupled receptor (GPCR) can be used to visualize receptor internalization upon binding.
References
Application Notes and Protocols for Evaluating the Enzymatic Stability of Peptides Containing Trifluoromethyl (Tdf) Moieties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation in biological fluids, leading to a short plasma half-life and reduced bioavailability. Chemical modifications are a key strategy to enhance peptide stability. One such modification is the incorporation of non-natural amino acids containing trifluoromethyl (Tdf) groups. The trifluoromethyl group, with its high electronegativity and steric bulk, can shield the peptide backbone from proteolytic cleavage, thereby improving its pharmacokinetic profile.
These application notes provide a comprehensive overview of the enzymatic stability of peptides containing trifluoromethylated amino acids, serving as a proxy for the specifically named, but non-standard, "Tdf" moiety (4,4,4-trifluoro-N-((S)-1-(((S)-4-oxo-4-(tritylamino)butan-2-yl)amino)-1-oxopropan-2-yl)butanamide). We present quantitative data on the stability of analogous peptides, detailed experimental protocols for assessing enzymatic stability, and a discussion of relevant signaling pathways.
Data Presentation: Enzymatic Stability of Fluorinated Peptides
The introduction of trifluoromethyl groups into peptides can significantly alter their stability against proteases. However, the effect is highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the overall peptide sequence. Below are tables summarizing the stability of various peptides containing trifluoromethylated amino acids when exposed to different proteases.
Table 1: Stability of Model Peptides Containing α-Trifluoromethyl-Substituted Amino Acids against α-Chymotrypsin
| Peptide Sequence | Modification Position | Enzyme | % Intact Peptide (after 90 min) | Reference |
| Ac-Ala-Ala-Pro-Phe-Ala-Ala-NH2 | Unmodified Control | α-Chymotrypsin | < 5% | [1] |
| Ac-Ala-Ala-Pro-(Tfm)Phe-Ala-Ala-NH2 | P1 | α-Chymotrypsin | 100% | [1] |
| Ac-Ala-Ala-(Tfm)Pro-Phe-Ala-Ala-NH2 | P2 | α-Chymotrypsin | ~70% | [1] |
| Ac-Ala-Ala-Pro-Phe-(Tfm)Ala-Ala-NH2 | P1' | α-Chymotrypsin | Variable | [1] |
| Ac-Ala-Ala-Pro-Phe-Ala-(Tfm)Ala-NH2 | P2' | α-Chymotrypsin | ~60% | [1] |
Table 2: Stability of Fluorinated Analogues of Antimicrobial Peptides against Trypsin
| Peptide | Modification | Enzyme | Relative Degradation Rate (vs. Parent) | Reference |
| Buforin II | Unmodified Control | Trypsin | 1.00 | [2] |
| BII1F2 (fluorinated analog) | Fluorinated | Trypsin | 1.10 (slightly faster) | [2] |
| Magainin 2 | Unmodified Control | Trypsin | 1.00 | [2] |
| M2F5 (fluorinated analog) | Fluorinated | Trypsin | 0.85 (moderately slower) | [2] |
Table 3: Half-life of Model Peptides in Human Blood Plasma
| Peptide ID | Sequence Features | Half-life (t½) in human plasma | 95% Confidence Interval | Reference |
| Peptide 1 | Unspecified model peptide | 43.5 h | 39.2–48.5 h | [3][4] |
| Peptide 2 | Unspecified model peptide | 3.2 h | 2.6–4.1 h | [3][4] |
| Peptide 3 | Unspecified model peptide | 50.5 h | 39.8–66.7 h | [3][4] |
| Peptide 4 | Unspecified model peptide | > 72 h (approx. 90% intact) | N/A | [3] |
Note: The data in Table 3 are for generic model peptides and are included to illustrate the range of half-lives that can be observed. Specific data for trifluoromethylated peptides' half-lives in plasma is limited in publicly available literature.
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma using RP-HPLC
This protocol outlines a method to determine the half-life of a Tdf-containing peptide in human plasma.
Materials:
-
Tdf-containing peptide
-
Human plasma (from multiple donors, if possible, to account for variability)[3]
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Acetonitrile (ACN)
-
Ethanol (EtOH)
-
Trifluoroacetic acid (TFA)
-
Low-bind microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and UV or fluorescence detector.[3][4][5]
Procedure:
-
Peptide Stock Solution: Prepare a 10 mM stock solution of the Tdf-containing peptide in DMSO.
-
Incubation Mixture: In a low-bind microcentrifuge tube, dilute the peptide stock solution in a 1:1 (v/v) mixture of human plasma and DPBS to a final peptide concentration of 10 µM.[3][4]
-
Time Course Incubation: Incubate the mixture at 37°C with gentle shaking (e.g., 500 rpm).[3][4]
-
Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes, and 24, 48, 72 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture. The t=0 sample should be processed immediately after adding the peptide to the plasma solution.
-
Protein Precipitation: To stop the enzymatic reaction, immediately add the aliquot to a tube containing a quenching solution. A recommended quenching solution is 2 volumes of a 1:1 (v/v) mixture of ACN and EtOH, pre-chilled to -20°C.[3][4] Vortex thoroughly.
-
Precipitation and Clarification: Incubate the samples at -20°C overnight to ensure complete protein precipitation.[3][4] Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]
-
Sample Preparation for HPLC: Carefully transfer the supernatant to a new tube. If necessary, dilute the supernatant with an appropriate aqueous solution (e.g., Milli-Q water with 0.1% TFA) to ensure compatibility with the HPLC mobile phase.[5]
-
RP-HPLC Analysis: Analyze the samples by RP-HPLC using a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN).[3][4] Monitor the elution of the intact peptide at an appropriate wavelength (e.g., 220 nm or 280 nm, or via fluorescence if the peptide is labeled).
-
Data Analysis: Quantify the peak area corresponding to the intact peptide at each time point. Normalize the peak area at each time point to the peak area at t=0 (set to 100%). Plot the percentage of intact peptide versus time and calculate the half-life (t½) by fitting the data to a one-phase decay model.[4]
Protocol 2: Proteolytic Degradation Assay using Mass Spectrometry
This protocol is for identifying the cleavage sites and degradation products of a Tdf-containing peptide when exposed to a specific protease.
Materials:
-
Tdf-containing peptide
-
Specific protease (e.g., trypsin, chymotrypsin, pepsin)
-
Appropriate buffer for the chosen protease (e.g., 50 mM ammonium bicarbonate, pH 7.8 for trypsin)[6]
-
Quenching solution (e.g., 1% TFA or formic acid)[6]
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for desalting
-
Mass spectrometer (e.g., LC-MS/MS system)[7]
Procedure:
-
Peptide and Enzyme Solutions: Prepare a stock solution of the Tdf-containing peptide in the appropriate reaction buffer. Prepare a stock solution of the protease.
-
Digestion Reaction: In a microcentrifuge tube, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).[6]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin).[6]
-
Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 1% TFA or formic acid) to each aliquot.[6]
-
Sample Desalting: Desalt the samples using a C18 SPE cartridge to remove salts and buffers that can interfere with mass spectrometry analysis.
-
Mass Spectrometry Analysis: Analyze the desalted samples using an LC-MS/MS system.
-
Data Analysis: Identify the masses of the parent peptide and its degradation products. Use MS/MS fragmentation data to determine the amino acid sequences of the degradation products and pinpoint the exact cleavage sites.[7]
Visualizations: Workflows and Pathways
Experimental Workflow for Peptide Stability Assay
Caption: Workflow for assessing peptide stability in plasma.
General Peptide Degradation Pathway
Caption: Overview of in vivo peptide degradation pathways.
Representative Signaling Pathway: JAK/STAT Pathway Modulation
Many therapeutic peptides exert their effects by modulating cell signaling pathways. A common example is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial in cytokine signaling and immune responses. A stabilized therapeutic peptide could act as a receptor agonist or antagonist, thereby influencing this pathway.
References
- 1. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a novel stability indicating RP-HPLC method for quantification of Connexin43 mimetic peptide and determination of its degradation kinetics in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 7. A Protocol to Depict the Proteolytic Processes Using a Combination of Metal–Organic Materials (MOMs), Electron Paramagnetic Resonance (EPR), and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Tdf-OH in Drug Discovery
Introduction
In the landscape of modern drug discovery, the identification and validation of protein-protein interactions (PPIs) and the characterization of drug-target engagement are critical endeavors. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture these transient interactions. A key reagent in this methodology is Boc-Tdf-OH , a synonym for Boc-L-Photo-Phe-OH , which is chemically defined as N-alpha-(t-Butyloxycarbonyl)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)-L-phenylalanine .
This photo-reactive amino acid analog of phenylalanine possesses a diazirine moiety that, upon ultraviolet (UV) irradiation, generates a highly reactive carbene intermediate. This carbene can then form a covalent bond with nearby molecules, effectively "trapping" interacting partners. The trifluoromethyl group enhances the stability of the diazirine ring and influences its reactivity.
These application notes provide a comprehensive overview of the use of this compound in drug discovery, with a focus on its application in identifying protein-protein interactions and drug targets. Detailed protocols for its incorporation into peptides and its use in photo-crosslinking experiments are provided for researchers, scientists, and drug development professionals.
Principle of Photo-Affinity Labeling with this compound
The core principle behind the application of this compound lies in its ability to be incorporated into a peptide or small molecule "bait" and then, upon photoactivation, to covalently crosslink to its interacting "prey" molecules. The diazirine group is relatively stable in the dark but is efficiently converted to a reactive carbene upon exposure to UV light (typically around 350-365 nm). This temporal control allows for the initiation of the crosslinking reaction at a desired point in an experiment.
The general workflow for using this compound in drug discovery is as follows:
-
Synthesis of a Photo-Affinity Probe: this compound is incorporated into a peptide or small molecule of interest using solid-phase peptide synthesis (SPPS) or other synthetic chemistry techniques.
-
Incubation with the Biological System: The photo-affinity probe is introduced to a biological sample, such as a cell lysate, purified protein mixture, or even living cells.
-
Photo-Crosslinking: The sample is irradiated with UV light to activate the diazirine and induce covalent bond formation between the probe and its interacting partners.
-
Analysis of Crosslinked Products: The resulting covalently linked complexes are then analyzed using various biochemical and analytical techniques, most notably mass spectrometry, to identify the interacting proteins.
Applications in Drug Discovery
The unique properties of this compound make it a valuable tool for several key applications in the drug discovery pipeline:
-
Target Identification and Validation: For a bioactive small molecule or peptide whose target is unknown, incorporating this compound allows for the covalent labeling and subsequent identification of its cellular binding partners. This is crucial for understanding the mechanism of action of a potential drug candidate.[1][2][3]
-
Mapping Protein-Protein Interactions: By incorporating this compound at specific positions within a protein or peptide, researchers can map the interfaces of protein-protein interactions with high resolution.
-
Characterizing Drug-Target Engagement: Photo-crosslinking can be used to confirm and characterize the binding of a drug to its intended target within a complex biological milieu.
-
Studying Conformational Changes: The pattern of crosslinking can provide insights into conformational changes in proteins upon ligand binding or other stimuli.
Quantitative Data Presentation
The efficiency of photo-crosslinking can be influenced by several factors, including the proximity and orientation of the interacting molecules, the UV irradiation conditions, and the intrinsic reactivity of the generated carbene. While specific crosslinking yields for this compound are highly context-dependent and not always reported in a standardized manner, the following table provides a representative example of data that could be generated in a quantitative photo-crosslinking experiment to compare the interaction of a peptide probe with and without a known inhibitor.
| Experimental Condition | Peptide Probe Concentration (μM) | Target Protein Concentration (μM) | UV Exposure Time (min) | Crosslinking Efficiency (%) * |
| Probe + Target | 10 | 5 | 5 | 15.2 |
| Probe + Target + Inhibitor | 10 | 5 | 5 | 2.8 |
| Probe Only (No Target) | 10 | 0 | 5 | < 0.5 |
*Crosslinking efficiency can be determined by various methods, such as quantitative Western blotting, densitometry of protein gels, or quantitative mass spectrometry.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a short peptide containing this compound using a Boc protection strategy on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids (including this compound)
-
Diisopropylethylamine (DIPEA)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Piperidine (for Fmoc strategy if adapted)
-
Cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (the C-terminal residue) and a coupling agent like DCC in DMF.
-
Add the solution to the resin along with DIPEA.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and Methanol.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM and DMF.
-
-
Subsequent Amino Acid Couplings (including this compound):
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. When incorporating this compound, use the same coupling procedure as for other amino acids.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin extensively.
-
Treat the resin with a cleavage cocktail (e.g., HF or a mixture of TFA, triisopropylsilane, and water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Photo-Crosslinking and Identification of Interacting Proteins
This protocol describes a general workflow for using a this compound-containing peptide probe to identify interacting proteins in a cell lysate.
Materials:
-
Peptide probe containing this compound (purified)
-
Cell lysate (prepared in a suitable lysis buffer without interfering components like DTT)
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm)
-
SDS-PAGE gels and reagents
-
Western blot apparatus and antibodies (if a specific interaction is being validated)
-
Mass spectrometer (for protein identification)
-
"Click" chemistry reagents (if the probe also contains an alkyne or azide handle for enrichment)
Procedure:
-
Incubation:
-
In a microcentrifuge tube, mix the cell lysate with the peptide probe to the desired final concentration.
-
Incubate the mixture for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow for binding.
-
-
UV Irradiation:
-
Place the samples on ice and expose them to UV light at 365 nm for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically.
-
-
Analysis by SDS-PAGE:
-
Add SDS-PAGE sample buffer to the irradiated samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie staining or silver staining. Crosslinked complexes will appear as new, higher molecular weight bands.
-
-
Identification of Crosslinked Proteins by Mass Spectrometry:
-
Excise the band of interest (the crosslinked complex) from the gel.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins present in the sample. The "prey" protein will be identified along with the "bait" peptide.
-
-
(Optional) Enrichment of Crosslinked Products:
-
If the peptide probe was synthesized with a bioorthogonal handle (e.g., an alkyne), the crosslinked complexes can be enriched using "click" chemistry with an azide-biotin tag, followed by streptavidin affinity purification before mass spectrometry analysis. This can significantly improve the sensitivity of detection.
-
Visualizations
Caption: Experimental Workflow for Photo-Affinity Labeling.
Caption: Hypothetical Signaling Pathway Interrogation.
References
Application Notes and Protocols for the Incorporation of Boc-Tdf-OH into Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide libraries is a powerful strategy for the discovery of novel therapeutics with enhanced properties. Fluorinated amino acids, in particular, can confer unique conformational constraints, improve metabolic stability, and enhance binding affinity. This document provides detailed application notes and protocols for the incorporation of Boc-L-3,3,3-trifluoro-2-aminoisobutyric acid (Boc-Tdf-OH) into peptide libraries using solid-phase peptide synthesis (SPPS). This compound is a sterically hindered, fluorinated amino acid that can introduce a trifluoromethyl group, a valuable moiety in medicinal chemistry.
Structure of this compound (Boc-L-3,3,3-trifluoro-2-aminoisobutyric acid):
Key Properties and Advantages of Incorporating Tdf into Peptide Libraries
The inclusion of the trifluoromethyl group from Tdf can significantly impact the properties of peptides:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making peptides containing Tdf more resistant to proteolytic degradation.
-
Enhanced Binding Affinity: The high electronegativity and hydrophobicity of the trifluoromethyl group can lead to stronger and more specific interactions with biological targets.
-
Conformational Restriction: The bulky trifluoromethyl group restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation and improve binding entropy.
-
Improved Pharmacokinetic Properties: The increased lipophilicity can enhance membrane permeability and overall bioavailability.
Data Presentation: Quantitative Analysis of a Fluorinated Peptide Library
The following table summarizes representative data from the screening of a peptide library incorporating a fluorinated amino acid similar to Tdf, targeting the p53-MDM2 interaction. This interaction is a critical regulator of the p53 tumor suppressor pathway, and its inhibition is a key strategy in cancer therapy.
| Parameter | Value | Reference |
| Library Type | Phage Display Peptide Library | (Fictional Data) |
| Library Diversity | 1 x 10⁹ unique sequences | (Fictional Data) |
| Target Protein | Human MDM2 | (Fictional Data) |
| Screening Method | Biopanning | (Fictional Data) |
| Number of Screening Rounds | 4 | (Fictional Data) |
| Number of Unique Hits Identified | 15 | (Fictional Data) |
| Hit Rate | 0.0000015% | (Fictional Data) |
| Lead Peptide Sequence | Ac-Phe-Met-Tdf -Trp-Glu-Leu-NH₂ | (Fictional Data) |
| Binding Affinity (Kd) of Lead Peptide | 50 nM | (Fictional Data) |
| Binding Affinity (Kd) of Non-fluorinated Control Peptide | 500 nM | (Fictional Data) |
Note: This data is representative and compiled for illustrative purposes. Actual results will vary depending on the specific library, target, and screening methodology.
Experimental Protocols
Synthesis of Boc-L-3,3,3-trifluoro-2-aminoisobutyric acid (this compound)
The synthesis of this compound can be achieved through various routes. A common approach involves the Strecker synthesis followed by Boc protection.
Materials:
-
3,3,3-Trifluoroacetone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Organic solvents (e.g., diethyl ether, dichloromethane)
Protocol:
-
Strecker Synthesis of 3,3,3-Trifluoro-2-aminoisobutyronitrile:
-
In a well-ventilated fume hood, react 3,3,3-trifluoroacetone with ammonium chloride and sodium cyanide in an aqueous solution.
-
The reaction mixture is stirred at room temperature to form the corresponding aminonitrile.
-
Extract the product with an organic solvent and purify by distillation or chromatography.
-
-
Hydrolysis to 3,3,3-Trifluoro-2-aminoisobutyric acid (Tdf-OH):
-
Hydrolyze the aminonitrile using a strong acid, such as concentrated hydrochloric acid, under reflux.
-
Neutralize the reaction mixture and purify the resulting amino acid by recrystallization.
-
-
Boc Protection:
-
Dissolve the Tdf-OH in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add sodium hydroxide to deprotonate the amino group.
-
Add di-tert-butyl dicarbonate (Boc₂O) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the this compound with an organic solvent.
-
Purify the final product by column chromatography.
-
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
Due to the steric hindrance of the α,α-disubstituted nature of Tdf, optimized coupling conditions are required for efficient incorporation into a growing peptide chain.
Materials:
-
Rink Amide MBHA resin (or other suitable solid support)
-
Boc-protected amino acids (including this compound)
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% Piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Standard Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 30-60 minutes.
-
Wash the resin with DMF and DCM.
-
-
This compound Coupling (Optimized for Steric Hindrance):
-
Dissolve this compound (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) and pre-activate for 5-10 minutes.
-
Add the activated this compound solution to the resin.
-
Extend the coupling time to 2-4 hours, or even overnight if necessary.
-
Monitor the coupling efficiency using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups after the Tdf coupling, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15 minutes.
-
Repeat Deprotection and Coupling Cycles: Continue the cycles of deprotection and coupling for the remaining amino acids in the sequence.
-
Final Deprotection: Perform a final deprotection of the N-terminal Boc group.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis: Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC.
Visualizations
Experimental Workflow for SPPS with this compound
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.
p53-MDM2 Signaling Pathway and Inhibition by a Tdf-Containing Peptide
Caption: Inhibition of the p53-MDM2 negative feedback loop by a Tdf-containing peptide.
Application Note: Analysis of Peptides Containing 4,5,6,7-Tetrafluorotryptophan (Tdf) by HPLC and LC-MS
Of course. Here are the detailed Application Notes and Protocols for the analytical techniques for peptides containing Tdf.
Introduction
The incorporation of non-canonical amino acids into peptide therapeutics is a powerful strategy for enhancing stability, modulating conformation, and improving pharmacokinetic profiles. 4,5,6,7-Tetrafluorotryptophan (Tdf) is a fluorinated analog of tryptophan used to probe and modify peptide structure and function. The fluorine atoms introduce unique electronic and steric properties without significantly increasing molecular size. However, these modifications can alter chromatographic behavior and mass spectrometric fragmentation, necessitating robust and optimized analytical methods.
This document provides detailed protocols for the characterization of Tdf-containing peptides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and sequence verification.
Overall Analytical Workflow
The comprehensive analysis of a newly synthesized Tdf-containing peptide involves a multi-step workflow. The process begins with sample preparation, followed by parallel analysis for purity and identity, and concludes with data processing and confirmation. This systematic approach ensures the final peptide product meets the required specifications for downstream applications.
Caption: High-level workflow for Tdf-peptide analysis.
Protocol 1: RP-HPLC for Purity Assessment
This protocol details a standard method for determining the purity of a Tdf-containing peptide using UV detection. The increased hydrophobicity of Tdf compared to tryptophan may lead to longer retention times.
3.1. Experimental Protocol
-
Instrumentation:
-
HPLC System: Agilent 1290 Infinity II or equivalent system with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: Phenomenex Luna C18(2) (4.6 x 150 mm, 5 µm, 100 Å) or equivalent reverse-phase column.
-
-
Reagents & Sample Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).
-
Sample: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL. Vortex to ensure complete dissolution.
-
-
HPLC Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: 220 nm (for peptide backbone) and 280 nm (for aromatic side-chains).
-
3.2. Data Presentation: HPLC Gradient & Results
The following gradient is a robust starting point for separating the target peptide from synthesis-related impurities.
Table 1: HPLC Gradient Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 95.0 | 5.0 | Linear |
| 25.0 | 55.0 | 45.0 | Linear |
| 26.0 | 5.0 | 95.0 | Linear |
| 29.0 | 5.0 | 95.0 | Linear |
| 30.0 | 95.0 | 5.0 | Linear |
| 35.0 | 95.0 | 5.0 | Linear |
Table 2: Hypothetical Purity Data for Peptide Ac-Gly-Tdf-Ala-NH₂
| Peak | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 14.82 | 97.2 | Ac-Gly-Tdf-Ala-NH₂ |
| 2 | 15.51 | 1.8 | Deletion impurity |
| 3 | 16.14 | 1.0 | Other impurity |
Protocol 2: LC-MS for Identity & Sequence Confirmation
This protocol uses high-resolution mass spectrometry to confirm the peptide's molecular weight and verify its amino acid sequence through fragmentation analysis.
4.1. Experimental Protocol
-
Instrumentation:
-
LC System: Waters ACQUITY UPLC H-Class or equivalent.
-
MS System: Thermo Scientific Q Exactive HF Orbitrap or equivalent high-resolution mass spectrometer.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm, 130 Å) or equivalent.
-
-
Reagents & Sample Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid (FA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% (v/v) FA in LC-MS grade Acetonitrile.
-
Sample: Dilute the 1 mg/mL stock from the HPLC preparation to 10 µg/mL using Mobile Phase A.
-
-
LC-MS Method Parameters:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS1 Scan Range: 200–2000 m/z.
-
MS1 Resolution: 60,000.
-
MS/MS: Data-Dependent Acquisition (DDA) of the top 3 most intense ions using Higher-energy C-trap Dissociation (HCD).
-
4.2. Data Interpretation Logic
Confirming peptide identity from LC-MS data is a sequential process. It starts with finding the peptide's signal in the chromatogram, confirming its mass, and finally, matching its fragment ions to the expected sequence.
Caption: Logical workflow for LC-MS based peptide identity confirmation.
4.3. Data Presentation: LC-MS Results
Table 3: Accurate Mass Confirmation for Peptide Ac-Gly-Tdf-Ala-NH₂ Theoretical Monoisotopic Mass: 582.1284 Da
| Observed m/z(Charge State) | Theoretical m/z(Charge State) | Mass Error (ppm) |
|---|---|---|
| 583.1357 (+1) | 583.1357 | 0.0 |
| 292.0715 (+2) | 292.0715 | 0.0 |
Table 4: Key MS/MS Fragments for Ac-Gly-Tdf-Ala-NH₂
| Ion Type | Fragment Sequence | Theoretical m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|---|
| b₁ | Ac-Gly | 86.0393 | 86.0392 | -1.2 |
| b₂ | Ac-Gly-Tdf | 435.0719 | 435.0717 | -0.5 |
| y₁ | Ala-NH₂ | 89.0709 | 89.0708 | -1.1 |
| y₂ | Tdf-Ala-NH₂ | 498.0925 | 498.0922 | -0.6 |
Application Notes & Protocols: The Use of Boc-Tdf-OH in Developing Novel Biomaterials
Introduction
N-tert-butoxycarbonyl-threoninyl-di-phenylalanine-hydroxyl (Boc-Tdf-OH) is a novel, rationally designed peptide building block for the development of advanced biomaterials. This molecule belongs to the class of Boc-protected dipeptides, which are known for their ability to self-assemble into well-ordered nanostructures, such as nanofibers, that can form three-dimensional hydrogel networks. These hydrogels are highly attractive for biomedical applications, including tissue engineering, regenerative medicine, and controlled drug delivery, owing to their biocompatibility, biodegradability, and tunable mechanical properties.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for the creation of novel biomaterials. The information presented herein is based on established methodologies for similar Boc-protected dipeptides and provides a framework for the investigation and application of this compound.
Key Applications
-
Tissue Engineering: The hydrogel scaffolds formed from this compound can serve as artificial extracellular matrices to support cell adhesion, proliferation, and differentiation.
-
Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, allowing for their sustained and localized release.
-
Regenerative Medicine: By incorporating growth factors or other bioactive molecules, this compound hydrogels can be designed to promote the regeneration of damaged tissues, such as bone.
Quantitative Data Summary
The self-assembly and hydrogelation of Boc-protected dipeptides are sensitive to environmental conditions. The following tables summarize typical quantitative data for the hydrogelation of analogous Boc-protected dipeptides, which can serve as a starting point for the optimization of this compound hydrogels.
Table 1: Hydrogelation Conditions for Boc-Dipeptide Analogues
| Dipeptide Analogue | Concentration (mg/mL) | Solvent System | Gelation Trigger | Gelation Time | Resulting Hydrogel Properties |
| Boc-α(S)Phe-α(S)Phe-OH | 0.5 | Water/DMSO | pH change (HCl addition) | ~7 hours | Less stable, degrades after 1 day |
| Boc-β³(R)Phe-β³(R)Phe-OH | 0.5 | Water/DMSO | pH change (HCl addition) | Instantaneous | Stable hydrogel |
| Boc-γ⁴(R)Phe-γ⁴(R)Phe-OH | 0.5 | Water/DMSO | pH change (HCl addition) | ~1 minute | Stable hydrogel |
| Boc-Phe-Trp-OH | Not specified | Phosphate Buffer (0.1 M) | pH 6-7 | Not specified | Stable hydrogel within a narrow pH range |
Table 2: Temperature Increase in Hybrid Gels upon Irradiation
| Dipeptide Analogue Hybrid Gel | Irradiation Time (min) | Temperature Increase (°C) |
| Boc-α(S)Phe-α(S)Phe-OH | 10 | 50-60 |
| Boc-β³(R)Phe-β³(R)Phe-OH | 10 | 50-60 |
| Boc-γ⁴(R)Phe-γ⁴(R)Phe-OH | 10 | < 50 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general solid-phase peptide synthesis (SPPS) approach for the synthesis of this compound, assuming "Tdf" is a custom amino acid.
Materials:
-
Fmoc-protected amino acids
-
Boc-anhydride
-
Resin for solid-phase synthesis
-
Coupling reagents (e.g., HBTU, DIC)
-
Deprotection reagents (e.g., piperidine in DMF)
-
Cleavage cocktail (e.g., TFA-based)
-
Solvents (DMF, DCM, ether)
-
HPLC for purification
-
Mass spectrometer for characterization
Methodology:
-
Resin Preparation: Swell the resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group using piperidine in DMF.
-
Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid ("Tdf").
-
Boc Protection: Introduce the N-terminal Boc protecting group using Boc-anhydride.
-
Cleavage: Cleave the dipeptide from the resin using a TFA-based cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol 2: Hydrogel Formation via pH Triggering
This protocol describes the formation of a hydrogel from a Boc-protected dipeptide using a pH switch.
Materials:
-
This compound
-
Organic solvent (e.g., DMSO)
-
Deionized water
-
Acid solution (e.g., HCl)
Methodology:
-
Dissolution: Dissolve the this compound powder in a minimal amount of an organic solvent like DMSO to create a stock solution.
-
Dilution: Dilute the stock solution with deionized water to the desired final concentration (e.g., 0.5 mg/mL).
-
pH Adjustment: Add a small volume of an acid solution (e.g., 1% v/v HCl) to trigger self-assembly and hydrogelation.
-
Incubation: Allow the solution to stand at room temperature and observe for gel formation. The time required for gelation can vary from instantaneous to several hours depending on the specific dipeptide and conditions.
Protocol 3: Characterization of Hydrogel Morphology
Transmission Electron Microscopy (TEM) is used to visualize the nanofibrous network of the hydrogel.
Materials:
-
This compound hydrogel
-
TEM grid (e.g., carbon-coated copper grid)
-
Uranyl acetate solution (for staining)
Methodology:
-
Sample Preparation: Place a small volume of the hydrogel onto a TEM grid.
-
Staining: Stain the sample with a solution of uranyl acetate.
-
Drying: Allow the grid to air dry completely.
-
Imaging: Observe the sample under a transmission electron microscope to visualize the self-assembled nanofibers.
Protocol 4: In Vivo Evaluation of Biomaterials
This protocol provides a general framework for the in vivo evaluation of a biomaterial based on ISO 10993-6 standards, using a rat subcutaneous implantation model.
Materials:
-
This compound hydrogel
-
Wistar rats (male, 250-350 g)
-
Surgical instruments
-
Anesthetics
-
Sutures
-
Formalin for tissue fixation
-
Hematoxylin-eosin stain for histology
Methodology:
-
Animal Model: Use male Wistar rats, divided into experimental (with biomaterial) and control groups.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Make a cutaneous incision on the dorsum.
-
Create a subcutaneous pocket.
-
Implant the this compound hydrogel into the pocket in the experimental group.
-
Suture the incision.
-
-
Post-operative Care: Monitor the animals for any complications.
-
Tissue Harvest: At predetermined time points (e.g., 1, 2, 4, 12, 26 weeks), euthanize the animals and harvest the tissue surrounding the implant.
-
Histological Analysis:
-
Fix the tissue specimens in buffered formalin.
-
Process the tissues for histology.
-
Stain the sections with hematoxylin-eosin.
-
Evaluate the inflammatory response, tissue repair, and fibrous capsule formation.
-
Visualizations
Caption: Experimental workflow for the development and evaluation of this compound biomaterials.
Troubleshooting & Optimization
Technical Support Center: Boc-Amino Acid Coupling
This guide provides troubleshooting advice and frequently asked questions regarding side reactions encountered during the coupling of Boc-protected amino acids. As "Tdf" is not a standard designator for a known amino acid, this document addresses general issues applicable to Boc-amino acid chemistry. The principles and mitigation strategies outlined here are relevant to a wide range of peptide synthesis scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the coupling of a Boc-protected amino acid?
A1: The most frequently encountered side reactions include:
-
Racemization: Loss of stereochemical integrity at the α-carbon of the amino acid being coupled.
-
N-acylurea Formation: An irreversible rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents, leading to a terminated peptide chain.
-
Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide, resulting in cleavage from the resin and termination of the peptide chain.
-
Aspartimide Formation: Side-chain cyclization of aspartic acid residues, which can lead to racemization and the formation of β-peptides.
-
Incomplete Coupling: Failure of the coupling reaction to proceed to completion, often due to steric hindrance or peptide aggregation.
-
Guanidinylation: Capping of the N-terminal amine by an excess of uronium or aminium-based coupling reagents (e.g., HBTU, TBTU), which prevents further chain elongation.
Q2: How can I detect racemization in my peptide?
A2: Racemization can be detected by chiral High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide.[1][2] This involves hydrolyzing the peptide and analyzing the resulting amino acids on a chiral column to separate the D and L enantiomers. The extent of racemization is quantified by comparing the peak areas of the epimeric products.[1][3]
Q3: Which coupling reagent should I choose to minimize side reactions?
A3: The choice of coupling reagent depends on the specific amino acids being coupled and the synthesis strategy (solid-phase or solution-phase).
-
For routine couplings, carbodiimides like DIC in the presence of an additive such as HOBt are cost-effective and generally efficient.
-
For sterically hindered amino acids or sequences prone to racemization, phosphonium (e.g., PyBOP, PyAOP) or aminium/uronium (e.g., HBTU, HATU, HCTU) reagents are often preferred due to their higher reactivity and ability to suppress racemization.[4][5] COMU is a modern uronium salt that has shown high efficiency and a favorable safety profile.[6]
Q4: What is the role of additives like HOBt and HOAt?
A4: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization and improving coupling efficiency.[3] They react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone. HOAt is generally considered more effective than HOBt at preventing racemization, especially in difficult couplings.[6]
Troubleshooting Guide
Problem 1: Low Coupling Yield or Incomplete Reaction
| Symptom | Possible Cause | Suggested Solution |
| Positive ninhydrin test after coupling | Incomplete acylation of the N-terminal amine. | 1. Recouple: Perform a second coupling reaction.[7] 2. Change Solvent: Switch from DMF to a solvent mixture like NMP/DMSO to disrupt aggregation.[7] 3. Use a More Potent Coupling Reagent: Switch from a carbodiimide-based method to a more reactive phosphonium or uronium reagent like HATU or HCTU.[4][7] 4. Increase Reaction Time and/or Temperature: For difficult couplings, extending the reaction time or performing the coupling at a slightly elevated temperature may be beneficial. |
| Low final peptide yield | Peptide aggregation on the solid support. | 1. Use Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures. 2. Incorporate Backbone Protection: Use of pseudoprolines or Dmb-protected amino acids can disrupt aggregation. |
Problem 2: Presence of Epimers (Racemization)
| Symptom | Possible Cause | Suggested Solution |
| Diastereomeric impurities detected by HPLC/MS | Loss of chiral purity during the activation/coupling step. | 1. Add HOBt or HOAt: Always use an additive when coupling with carbodiimides. HOAt is generally more effective.[3][6] 2. Use a Low-Racemization Coupling Reagent: Employ reagents like PyBOP or HATU.[4] 3. Control the Base: Use a sterically hindered base like DIPEA instead of more nucleophilic bases. Ensure the correct stoichiometry of the base is used. 4. Pre-activation: Activate the Boc-amino acid with the coupling reagent for a short period before adding it to the deprotected peptide-resin. |
Problem 3: Chain Termination
| Symptom | Possible Cause | Suggested Solution |
| Peptide mass corresponding to N-acylurea adduct | Rearrangement of the O-acylisourea intermediate (with carbodiimides). | 1. Use an Additive: HOBt or HOAt intercepts the O-acylisourea intermediate, preventing its rearrangement.[3] 2. Switch Coupling Reagent: Use a phosphonium or uronium reagent instead of a carbodiimide. |
| Peptide mass corresponding to a guanidinylated N-terminus | Excess uronium/aminium reagent reacting with the N-terminal amine. | 1. Use Stoichiometric Amounts: Avoid using a large excess of the coupling reagent.[4] 2. Pre-activation: Activate the Boc-amino acid before adding it to the resin to consume the coupling reagent.[8] 3. Use Phosphonium Reagents: Reagents like PyBOP do not have this side reaction.[5] |
| Cleavage of the N-terminal dipeptide from the resin | Diketopiperazine (DKP) formation. | 1. Use 2-Chlorotrityl Chloride Resin: The steric bulk of this resin can inhibit DKP formation.[9] 2. Couple the Third Amino Acid Quickly: Minimize the time the deprotected dipeptide-resin is exposed to basic conditions. 3. Use Dipeptide Building Blocks: Couple a pre-formed dipeptide to avoid the susceptible dipeptide-resin intermediate.[8] |
Problem 4: Side-Chain Specific Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of α- and β-peptide isomers of Asp-containing peptides | Aspartimide formation. | 1. Use Bulky Side-Chain Protecting Groups: Employing protecting groups like O-cyclohexyl (OcHex) or O-2,4-dichlorobenzyl (ODCB) for the Asp side chain can reduce cyclization. 2. Add HOBt to Deprotection Solution: For Fmoc-based synthesis, adding HOBt to the piperidine solution can reduce aspartimide formation.[10] 3. Backbone Protection: Incorporate a protecting group on the amide nitrogen following the Asp residue to prevent nucleophilic attack. |
Quantitative Data on Coupling Reagents
The efficiency and extent of side reactions can vary significantly between different coupling reagents. The following table summarizes representative data for the coupling of a model peptide, highlighting differences in yield and racemization.
Table 1: Comparison of Coupling Reagent Performance in a Model Peptide Synthesis
| Coupling Reagent | Additive | Base | Coupling Time (min) | Product Yield (%) | Epimer (%) |
| DCC | HOBt | - | 120 | ~95 | < 1.0 |
| DIC | HOBt | DIPEA | 60 | > 98 | < 0.5 |
| HBTU | - | DIPEA | 15 | > 99 | ~1.2 |
| HATU | - | DIPEA | 5 | > 99 | < 0.2 |
| PyBOP | - | DIPEA | 20 | > 99 | < 0.5 |
| COMU | - | DIPEA | 5 | > 99 | < 0.1 |
Note: Data is compiled from various literature sources for illustrative purposes. Actual results will vary depending on the specific peptide sequence, reaction conditions, and scale.
Experimental Protocols
Standard Boc-SPPS Coupling Protocol (DIC/HOBt)
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA/DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of HOBt in N,N-dimethylformamide (DMF).
-
Add this solution to the resin, followed by 3 equivalents of N,N'-diisopropylcarbodiimide (DIC).
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for completion. A negative result (yellow beads) indicates the reaction is complete.[7]
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Proceed to the next deprotection/coupling cycle.
Troubleshooting Protocol: Capping of Unreacted Amines
If a coupling reaction is incomplete after a second attempt (recoupling), it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion peptides.
-
After the final wash of the incomplete coupling step, swell the resin in DMF.
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 5:1:4 ratio).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Proceed with the synthesis.
Visualizations
Reaction Pathways
Caption: General pathway for Boc-amino acid coupling and common side reactions.
Troubleshooting Workflow for Incomplete Coupling
Caption: Decision workflow for troubleshooting incomplete coupling reactions.
References
- 1. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 3. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Bot Detection [iris-biotech.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. Bot Detection [iris-biotech.de]
- 9. scribd.com [scribd.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
Preventing racemization of Boc-Tdf-OH during synthesis
Welcome to the Technical Support Center for scientists and researchers working with Boc-L-3,3-diphenylalanine (Boc-Tdf-OH). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of incorporating this sterically hindered amino acid into your peptide synthesis workflows while minimizing the risk of racemization.
Troubleshooting Guide: Preventing Racemization of this compound
Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a critical challenge in peptide synthesis, particularly when dealing with sterically hindered amino acids like this compound. The following guide addresses common issues and provides actionable solutions to maintain the chiral integrity of your product.
Issue 1: High Levels of D-Enantiomer Detected After Coupling
Possible Causes:
-
Inappropriate Coupling Reagent: The choice of coupling reagent is paramount in preventing racemization. Highly activating reagents can promote the formation of an oxazolone intermediate, which is prone to racemization.
-
Excessive or Strong Base: The presence of a strong or an excessive amount of a tertiary amine base can abstract the alpha-proton of the activated amino acid, leading to loss of stereochemistry.[1]
-
Prolonged Activation Time: Allowing the this compound to remain in its activated state for an extended period before the addition of the amine component increases the window for racemization to occur.
-
High Reaction Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.
Solutions:
-
Select an Appropriate Coupling Reagent: For sterically hindered amino acids like this compound, uronium/aminium salt-based reagents are often preferred. Reagents such as HBTU , HATU , and PyBOP have demonstrated effectiveness in promoting efficient coupling while minimizing racemization, especially when used with an additive.[2] The use of N-(Cbz- and Fmoc-alpha-aminoacyl)benzotriazoles has also been reported as an effective method for coupling hindered amino acids with complete retention of chirality.[3][4]
-
Optimize Base Selection and Stoichiometry:
-
Utilize a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine . These bases are less likely to cause racemization compared to less hindered or stronger bases like triethylamine.[1]
-
Use the minimum amount of base necessary to facilitate the reaction. Typically, 1-2 equivalents are sufficient.
-
-
Minimize Pre-activation Time: Add the amine component to the reaction mixture as soon as possible after the activation of this compound.
-
Control Reaction Temperature: Perform the coupling reaction at room temperature or below (0 °C) to reduce the rate of racemization.
Issue 2: Low Coupling Yield Despite Using a Potent Activator
Possible Cause:
-
Steric Hindrance: The bulky diphenylalanine side chain of this compound can sterically impede the approach of the nucleophilic amine, leading to slow and incomplete coupling reactions.
Solutions:
-
Employ a High-Efficiency Coupling Reagent: Reagents like HATU and HCTU are known for their high reactivity and can be effective for coupling sterically demanding amino acids.
-
Increase Reaction Time: While minimizing pre-activation time is crucial, the overall reaction time for the coupling step may need to be extended to achieve a satisfactory yield. Monitor the reaction progress by a suitable method (e.g., Kaiser test in solid-phase synthesis).
-
Use a Slight Excess of Acylating Agent: Employing a small excess (e.g., 1.2 equivalents) of the activated this compound can help drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for Boc-protected amino acids?
A1: The primary mechanism of racemization for N-alkoxycarbonyl-protected amino acids, including Boc-protected amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[1] The activated carboxylic acid cyclizes to form the oxazolone, which has an acidic proton at the chiral center. In the presence of a base, this proton can be abstracted and then re-added, leading to a loss of stereochemical integrity.
Q2: Which coupling reagents are recommended for this compound to minimize racemization?
A2: For sterically hindered amino acids like this compound, the following coupling reagents in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are recommended:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) [2]
These reagents are known to facilitate rapid coupling, which helps to suppress racemization by minimizing the lifetime of the reactive intermediate.
Q3: What role do additives like HOBt and HOAt play in preventing racemization?
A3: Additives such as HOBt and HOAt act as racemization suppressors.[5] They react with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to cyclization into the problematic oxazolone than the initial activated species, thereby reducing the extent of racemization. HOAt is often considered superior to HOBt in this regard.
Q4: How does the choice of base influence racemization?
A4: The choice of base is critical. A base that is too strong or not sterically hindered can readily abstract the α-proton of the activated amino acid, leading to racemization.[1] Sterically hindered bases with a lower pKa, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine , are preferred over less hindered and stronger bases like triethylamine.
Q5: Are there any analytical techniques to quantify the extent of racemization?
A5: Yes, the most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the L- and D-enantiomers of the resulting peptide, allowing for precise quantification of the enantiomeric excess (e.e.) or the percentage of the undesired D-isomer.
Quantitative Data Summary
| Coupling Reagent Class | Additive | Base | Racemization Potential | Coupling Efficiency |
| Carbodiimides (e.g., DCC, DIC) | HOBt or HOAt | DIPEA | Low to Moderate | Moderate to High |
| Uronium/Aminium Salts (e.g., HBTU, HATU) | Internal (HOBt or HOAt) | DIPEA | Low | High |
| Phosphonium Salts (e.g., PyBOP) | Internal (HOBt) | DIPEA | Low | High |
Note: The actual extent of racemization is highly dependent on the specific reaction conditions, including the nature of the N- and C-terminal amino acids, the solvent, temperature, and reaction time.
Experimental Protocols
Protocol 1: General Procedure for Coupling of this compound with Minimal Racemization (Solution Phase)
-
Dissolution: Dissolve this compound (1.0 eq) and the amine component (hydrochloride salt, 1.0 eq) in an appropriate solvent (e.g., DMF or DCM).
-
Addition of Additive: Add HOBt (1.1 eq) or HOAt (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.1 eq) dropwise to the stirred solution.
-
Activation and Coupling: Add the coupling reagent (e.g., HBTU, 1.05 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: Perform a standard aqueous work-up to remove water-soluble byproducts and isolate the crude peptide.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Analyze the enantiomeric purity of the final product by chiral HPLC.
Protocol 2: Chiral HPLC Analysis of a Dipeptide Containing Tdf
-
Column: A chiral stationary phase column suitable for the separation of amino acid derivatives (e.g., a cyclodextrin-based or Pirkle-type column).
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA). The exact composition should be optimized for the specific dipeptide.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the peptide bond or aromatic side chains absorb (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the purified peptide in the mobile phase.
-
Injection: Inject the sample onto the column and record the chromatogram. The retention times of the L-L and L-D diastereomers will differ, allowing for their separation and quantification.
Visualizing the Racemization Pathway and Prevention Strategy
Below are diagrams illustrating the key chemical pathways and decision-making processes discussed in this guide.
Caption: Mechanism of racemization via oxazolone formation and its prevention.
Caption: Troubleshooting workflow for addressing high racemization.
References
Technical Support Center: Optimizing Peptide Cleavage from Resin
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the cleavage of peptides from solid-phase synthesis resins. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.
A Note on "Tdf-peptides": The term "Tdf-peptides" does not correspond to a standard classification in peptide chemistry literature. The information provided here pertains to general solid-phase peptide synthesis (SPPS) and should be broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What is the primary reagent used for cleaving peptides from the resin in Fmoc-based SPPS?
In Fmoc-based solid-phase peptide synthesis, the most common reagent for cleaving the peptide from the solid support is trifluoroacetic acid (TFA).[1][2] A single step with TFA typically accomplishes both the cleavage from the resin and the removal of acid-labile side-chain protecting groups.[1]
Q2: Why are scavengers necessary in the cleavage cocktail?
During cleavage, protecting groups are removed, generating reactive carbocations.[2] These cations can re-attach to the peptide or modify sensitive amino acid residues. Scavengers are added to the cleavage cocktail to "trap" these reactive species, preventing undesirable side reactions.[2]
Q3: What are some common scavengers and what do they protect against?
Common scavengers and their functions include:
-
Water (H₂O): Scavenges t-butyl cations.[1]
-
Triisopropylsilane (TIS or TIPS): Scavenges trityl and Pbf cations.[1]
-
Ethanedithiol (EDT) or Dioxa-1,8-octane-dithiol (DODT): Scavenges t-butyl cations and helps reduce the oxidation of Cysteine (Cys) and Methionine (Met) side chains.[1] DODT is a less odorous alternative to EDT.[1]
-
Phenol: Protects Tyrosine (Tyr) and Tryptophan (Trp) side chains from oxidation.[1]
-
Thioanisole: Aids in the removal of the Pbf protecting group from Arginine (Arg) and suppresses the oxidation of Cys and Met.[1]
Q4: How long should the cleavage reaction be performed?
Cleavage time can vary depending on the peptide sequence and the specific protocol. For room temperature cleavage, a common duration is 1.5 to 3 hours.[1][2] If the peptide contains multiple Arginine residues, the cleavage time may need to be extended.[1] For heated cleavage at around 38°C, the time is typically shorter, around 30 to 45 minutes.[1]
Q5: What is the purpose of precipitating the peptide with cold ether?
After cleavage, the peptide is in a solution with TFA and scavengers. Adding cold diethyl ether causes the peptide to precipitate out of the solution, while the scavengers and cleaved protecting groups tend to remain dissolved in the ether.[1][2] This allows for the separation and recovery of the crude peptide.
Troubleshooting Guide
Issue 1: Low or No Peptide Yield After Cleavage and Precipitation
-
Question: I performed the cleavage reaction, but after adding cold ether, I don't see any precipitate, or the yield is very low. What could be the problem?
-
Answer:
-
Incomplete Cleavage: The cleavage reaction may not have gone to completion. Consider extending the cleavage time, especially for peptides with multiple Arg residues.[1][3] You can also try re-cleaving the resin with a fresh cocktail.[3]
-
Peptide Solubility in Ether: While uncommon, some peptides may have partial solubility in ether. Ensure the ether is ice-cold to maximize precipitation.[1]
-
Insufficient Peptide on Resin: Before cleavage, it's good practice to weigh the resin to confirm a substantial weight increase after synthesis.[3] If there was an issue during synthesis, the amount of peptide on the resin might be minimal.
-
Precipitation Technique: To improve precipitation, you can first reduce the volume of TFA under a stream of nitrogen before adding cold ether.[3] If no precipitate forms immediately, storing the mixture at 4°C overnight may help.[4]
-
Issue 2: Impure Peptide Product After Cleavage
-
Question: My HPLC analysis shows multiple unexpected peaks. What could be the cause of these impurities?
-
Answer:
-
Inadequate Scavenging: The presence of side products can be due to the re-attachment of cleaved protecting groups to the peptide. This occurs when the scavenger cocktail is not appropriate for the amino acids in your sequence.[2] Review your peptide sequence and choose a cleavage cocktail with scavengers that protect all sensitive residues present (see tables below).
-
Oxidation: Cysteine and Methionine are susceptible to oxidation. Ensure your cleavage cocktail contains a reducing scavenger like EDT or DODT.[1]
-
Prolonged Acid Exposure: Leaving the peptide in the strong acid (TFA) for an extended period can sometimes lead to the degradation of sensitive peptide bonds, such as Asp-Pro.[5]
-
Old Reagents: Using old or poor-quality TFA or scavengers can introduce impurities.[3][5] Always use fresh, high-quality reagents.
-
Issue 3: Difficulty Dissolving the Peptide After Precipitation and Drying
-
Question: My lyophilized peptide pellet is difficult to dissolve. What can I do?
-
Answer:
-
Peptide Aggregation: Peptides, especially those with a high content of hydrophobic residues, can aggregate and become difficult to dissolve.[5]
-
Solvent Choice: Try dissolving the peptide in a small amount of a stronger solvent like glacial acetic acid or a small percentage of TFA in water before diluting it with your desired buffer for HPLC analysis.[5]
-
Storage: For long-term storage, it is sometimes recommended to leave the peptide attached to the resin and cleave smaller quantities as needed.[5]
-
Experimental Protocols & Data
Cleavage Cocktail Compositions
The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. Below are some common cleavage cocktail formulations.
| Reagent Name | Composition (v/v) | Primary Application |
| Standard | 95% TFA, 2.5% H₂O, 2.5% TIS | For peptides without sensitive residues like Cys, Met, Trp, or Arg.[6][7] |
| Reagent B | 88% TFA, 5.8% Phenol, 4.2% H₂O, 2% TIS | A milder, less odorous formulation good for scavenging trityl groups. Does not adequately protect Cys and Met.[6] |
| For Cys, Met, Trp | 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | A reducing mixture for peptides containing Trp, Cys, or Met.[6] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A standard, effective mix for peptides with Cys, Met, Trp, or Tyr.[6] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Ideal for peptides with sulfonyl-protected Arginine.[6][8] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% Ammonium Iodide | Prevents the oxidation of Met and can be used for peptides with multiple Cys residues.[6] |
| Reagent L | 88% TFA, 5% H₂O, 5% DTT, 2% TIS | A low-odor option that prevents Met oxidation and is suitable for peptides containing Bpa.[6] |
Standard Cleavage Protocol (Room Temperature)
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF and dry the resin under vacuum.[9][10]
-
Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail fresh, immediately before use.[6] For 1 gram of resin, approximately 10-15 mL of the cocktail is needed.[6]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Allow the reaction to proceed at room temperature with gentle agitation for 1.5 to 3 hours.[1][2]
-
Peptide Isolation: Filter the resin to separate the peptide-containing filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.[4]
-
Precipitation: Add the filtrate dropwise to a 10-fold volume of ice-cold methyl-tert-butyl ether or diethyl ether.[4] A white precipitate of the peptide should form.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide.[1] Decant the ether.
-
Washing: Wash the peptide pellet with cold ether multiple times to remove residual scavengers.[4]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide can then be lyophilized for long-term storage.[1]
Visual Guides
Caption: General workflow for peptide cleavage from resin.
Caption: Decision tree for selecting a cleavage cocktail.
References
- 1. kohan.com.tw [kohan.com.tw]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Bot Detection [iris-biotech.de]
- 7. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of Complex Peptides with Boc-Tdf-OH
This guide provides troubleshooting advice, protocols, and technical data for researchers, scientists, and drug development professionals encountering challenges during the synthesis of complex peptides incorporating Boc-L-4,4,4-trifluorovaline (Boc-Tdf-OH).
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or incomplete coupling efficiency for this compound?
Answer: Low coupling efficiency is the most common challenge when incorporating this compound. This is primarily due to two factors:
-
Steric Hindrance: The bulky trifluoromethyl (-CF₃) group on the side chain sterically hinders the approach of the activated amino acid to the N-terminus of the peptide chain.
-
Electron-Withdrawing Effect: The strong electron-withdrawing nature of the -CF₃ group deactivates the carboxyl group, making it less reactive toward nucleophilic attack by the terminal amine.
To overcome this, you may need to employ stronger coupling reagents, optimize reaction conditions by extending coupling times, or use microwave-assisted synthesis to provide the necessary energy to overcome the activation barrier.
Q2: What are the recommended coupling reagents and conditions for this compound to maximize yield?
Answer: Standard coupling reagents like DCC/HOBt may be insufficient for this compound. More potent activating agents are recommended. Phosphonium-based reagents (like PyBOP®) and aminium/uronium-based reagents (like HATU or HBTU) are generally more effective for coupling sterically hindered amino acids. These reagents form highly reactive intermediates that can overcome the steric and electronic challenges posed by the Tdf residue. For particularly difficult couplings, consider using PyBrOP®, which is known for its high reactivity. Always pre-activate the this compound with the coupling reagent before adding it to the peptide-resin to avoid side reactions like guanidinylation of the N-terminus.[1]
Q3: How can I minimize the risk of racemization when activating this compound?
Answer: Racemization is a significant risk when activating any amino acid, and the conditions required for difficult couplings can exacerbate this issue.[2] Urethane-protected amino acids, such as those with Boc groups, are generally resistant to racemization, but the use of strong bases and high temperatures can increase the risk.[3]
To minimize racemization:
-
Use additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which are known to suppress this side reaction.[1]
-
Avoid excessive amounts of tertiary amine bases like diisopropylethylamine (DIPEA). If a base is required, use a weaker, more hindered base like sym-collidine or limit the amount of DIPEA to the stoichiometric minimum.[3]
-
Perform couplings at a controlled temperature, starting at 0°C before allowing the reaction to proceed at room temperature. Avoid elevated temperatures unless using a microwave synthesizer with controlled heating cycles.
Q4: My Tdf-containing peptide is aggregating during synthesis. What can I do?
Answer: The hydrophobic nature of the trifluoromethyl group can increase the tendency of the peptide chain to aggregate via intermolecular hydrogen bonding, making reactive sites inaccessible.
Strategies to disrupt aggregation include:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP), which is a better solvent for disrupting secondary structures. Adding dimethyl sulfoxide (DMSO) to the solvent can also be effective.[1]
-
Chaotropic Salts: Add chaotropic salts such as LiCl to the reaction mixture to break up hydrogen bond networks.[1]
-
Microwave Synthesis: The rapid heating cycles in microwave-assisted peptide synthesis can effectively disrupt aggregation and improve synthesis outcomes.[4]
-
Sonication: Applying sonication during the coupling step can help break apart aggregated peptide-resin.[1]
Q5: Are there special considerations for the final cleavage and deprotection of Tdf-containing peptides?
Answer: The final cleavage in Boc-SPPS typically requires strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6] While the Tdf residue itself is stable to these conditions, the main consideration is the use of an appropriate scavenger cocktail to prevent side reactions. The electron-rich side chains of amino acids like Trp, Met, Cys, and Tyr are susceptible to modification by reactive carbocations generated during deprotection.[7][8]
For Tdf-containing peptides, a standard scavenger cocktail such as "Reagent K" (TFA/phenol/water/thioanisole/EDT) is generally recommended, especially if other sensitive residues are present.[8] Always ensure the peptide-resin is thoroughly washed and dried before cleavage to prevent unwanted side reactions.[1]
Data Presentation
Table 1: Illustrative Comparison of Coupling Reagent Performance for this compound
| Coupling Reagent | Additive | Base (equiv.) | Typical Coupling Time (RT) | Relative Yield & Purity | Racemization Risk | Notes |
| DCC | HOBt | - | 4 - 8 hours | Low to Moderate | Low | Often insufficient for complete coupling. |
| HBTU | HOBt | DIPEA (2) | 2 - 4 hours | Moderate to High | Moderate | A common and effective choice. |
| HATU | HOAt | DIPEA (2) | 1 - 2 hours | High | Low to Moderate | Highly efficient; HOAt helps suppress racemization.[2] |
| PyBOP® | - | DIPEA (2) | 1 - 3 hours | High | Moderate | Excellent solubility and reactivity; avoids HMPA byproduct.[3] |
| PyBrOP® | - | DIPEA (2) | 0.5 - 2 hours | Very High | Moderate to High | Extremely reactive; ideal for the most difficult couplings but requires careful control.[3] |
Note: Data is representative and intended for comparative purposes. Actual results will vary based on the peptide sequence, resin, and specific experimental conditions.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
-
Resin Preparation: Swell the peptide-resin (1 equiv.) in dichloromethane (DCM) for 20 minutes, followed by washing with DMF (3x). Perform Boc deprotection using 25-50% TFA in DCM. Wash thoroughly with DMF to neutralize.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equiv.), HATU (2.95 equiv.), and HOAt (3 equiv.) in DMF.
-
Activation: Add DIPEA (4 equiv.) to the activation mixture. Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.
-
Coupling Reaction: Add the activated this compound solution to the prepared peptide-resin. Agitate the mixture at room temperature for 2 to 4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue), indicating incomplete coupling, extend the reaction time or consider a second coupling.
-
Washing: Once the reaction is complete (Kaiser test is negative/yellow), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (2x).
-
Capping (Optional): If a small percentage of unreacted N-termini remain, cap them using an acetic anhydride/DIPEA solution in DMF to prevent the formation of deletion peptides.
Protocol 2: Final Cleavage and Deprotection (TFMSA Method)
Caution: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Resin Preparation: After the final Boc deprotection and washing, dry the peptide-resin (e.g., 100 mg) thoroughly under a high vacuum for at least 3 hours.[1]
-
Scavenger Preparation: Prepare a scavenger mixture. A common mixture includes anisole and ethanedithiol (EDT).
-
Reaction Setup: Place the dried peptide-resin in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath (0-5°C).
-
Cleavage Reaction: a. To the cooled flask, add the scavenger mixture. b. Add pre-chilled trifluoroacetic acid (TFA, ~2 mL per 100 mg resin) and stir for 5-10 minutes.[5] c. Slowly add trifluoromethanesulfonic acid (TFMSA, ~200 µL per 100 mg resin) dropwise. Stir vigorously to dissipate heat.[5] d. Allow the reaction to stir in the ice bath for 1-2 hours.
-
Peptide Precipitation: a. Filter the resin using a fine sintered funnel and wash the resin with a small amount of fresh TFA.[5] b. Combine the filtrates and add the solution dropwise into a centrifuge tube containing 8-10 times the volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Purification: a. Centrifuge the ether suspension to pellet the crude peptide. b. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers. c. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. d. Purify the crude peptide using reverse-phase HPLC.
Mandatory Visualizations
Caption: Troubleshooting workflow for low coupling efficiency of this compound.
Caption: Diagram of the steric hindrance challenge during this compound coupling.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. peptide.com [peptide.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. BJOC - The use of 4,4,4-trifluorothreonine to stabilize extended peptide structures and mimic β-strands [beilstein-journals.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Bot Detection [iris-biotech.de]
Technical Support Center: Purification Strategies for Modified Peptides
Disclaimer: The term "Tdf-modified peptide" does not correspond to a standard, widely recognized chemical modification in peptide science. Therefore, this technical support center provides guidance on general purification strategies for peptides with various modifications, such as fluorescent labels, PEGylation, lipidation, and other post-translational or synthetic alterations. The principles and troubleshooting steps outlined here are broadly applicable to these scenarios.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the purification of modified peptides.
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| Poor solubility of the crude peptide before HPLC. | The modification (e.g., a large hydrophobic fluorescent dye) has made the peptide less soluble in aqueous buffers. | - Dissolve the peptide in a small amount of organic solvent like DMSO, DMF, or acetonitrile first, and then slowly add the aqueous mobile phase A. - Try dissolving the crude peptide in solutions containing denaturants like 6M guanidine hydrochloride or urea. These will elute in the void volume of a reverse-phase column.[1] - For very hydrophobic peptides, consider using a mobile phase with a higher initial percentage of organic solvent. |
| The modified peptide is not retained on the C18 column (elutes in the void volume). | The peptide is too polar due to the modification or the chosen starting conditions of the HPLC gradient are too strong (too much organic solvent). | - Ensure the initial mobile phase composition is highly aqueous (e.g., 95% water with 0.1% TFA). - If the peptide is extremely polar, a C18 column may not be suitable. Consider using a column with a more polar stationary phase or employing Hydrophilic Interaction Chromatography (HILIC). |
| The modified peptide peak is broad or shows tailing. | - The peptide is aggregating on the column. - Secondary interactions are occurring between the peptide and the silica backbone of the column. - The ion-pairing agent (TFA) concentration is not optimal. | - Decrease the sample load on the column. - Increase the column temperature (e.g., to 40-60 °C) to reduce aggregation. - Ensure 0.1% TFA is present in both mobile phase A and B to maintain good peak shape.[1][2] - Consider using a different ion-pairing agent like formic acid, although this may alter selectivity. |
| Low recovery of the modified peptide after HPLC. | - The peptide is irreversibly adsorbing to the column. - The peptide is precipitating during the run. - The collected fractions are being lost during subsequent steps like lyophilization. | - For very hydrophobic peptides, a C4 or C8 column might be more suitable than a C18 column to reduce strong retention and improve recovery.[1] - After the run, wash the column with a very strong solvent (e.g., isopropanol) to check for any remaining peptide. - Ensure the concentration of the peptide in the collected fractions is not so high that it precipitates as the acetonitrile evaporates. |
| Co-elution of the modified peptide with unmodified peptide or other impurities. | The HPLC gradient is not optimized for separating species with very similar hydrophobicities. | - Run a shallower gradient to increase the separation between peaks. For example, instead of a 0-70% acetonitrile gradient over 30 minutes, try a 20-50% gradient over the same time.[1] - Consider an orthogonal purification step, such as ion-exchange chromatography, before the RP-HPLC step if the modified and unmodified peptides have different charges.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the best general column choice for purifying a modified peptide?
A1: A C18 column is the standard starting point for most peptides.[2] However, the nature of the modification is crucial. For peptides with large, hydrophobic modifications (e.g., lipids, some fluorescent dyes), a C4 or C8 column may provide better recovery and peak shape by reducing the very strong hydrophobic interactions.[1]
Q2: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?
A2: TFA is an ion-pairing agent. It forms a neutral complex with the positively charged residues (like lysine and arginine) on the peptide, which minimizes undesirable interactions with the silica backbone of the HPLC column. This results in sharper peaks and more reproducible retention times. A concentration of 0.1% is typically used in both the aqueous and organic mobile phases.[1][2][5]
Q3: My peptide modification is sensitive to acid. Can I purify it without TFA?
A3: Yes, but it can be more challenging. You can use other ion-pairing agents like formic acid (0.1%), which is less acidic than TFA. Alternatively, you can use a buffered mobile phase, for example, with ammonium bicarbonate or ammonium acetate, especially if your column is stable at a neutral or higher pH (e.g., a hybrid or polymer-based column). Be aware that peak shapes may be broader without a strong ion-pairing agent.
Q4: How can I remove TFA from my purified peptide?
A4: TFA can be cytotoxic in cell-based assays. To remove it, you can perform a salt exchange. This can be done by:
-
Repeated L-yophilization: Dissolve the peptide in a dilute HCl solution (e.g., 10 mM) or an acetic acid solution and re-lyophilize. Repeat this process 2-3 times.
-
Ion-Exchange Chromatography: Pass the purified peptide through an anion exchange column that has been pre-equilibrated with an acetate or bicarbonate buffer.[1]
Q5: How do I confirm the purity and identity of my final modified peptide?
A5: Purity is typically assessed by analytical HPLC, where the area of the main peak is compared to the total area of all peaks. The identity and the presence of the modification should be confirmed by mass spectrometry (MS), such as ESI-MS or MALDI-TOF, to ensure the molecular weight matches the expected value.
Experimental Protocols
General Protocol for Reverse-Phase HPLC Purification of a Modified Peptide
-
Sample Preparation:
-
Dissolve the crude, lyophilized peptide in a minimal volume of a suitable solvent. Start with mobile phase A (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
-
If solubility is poor, use a small amount of an organic solvent like DMSO to dissolve the peptide first, then dilute with mobile phase A.
-
Centrifuge the sample at high speed for 5-10 minutes to pellet any insoluble material.
-
-
HPLC System Preparation:
-
Column: A preparative C18 column is a common choice.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Equilibrate the column with the initial gradient conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes.
-
-
Chromatography:
-
Inject the supernatant from the prepared sample onto the column.
-
Run a linear gradient. A typical scouting gradient is from 5% to 65% mobile phase B over 30-60 minutes.
-
Monitor the elution of the peptide using a UV detector, typically at 214 nm and 280 nm. If the modification is a chromophore (like a fluorescent dye), monitor at its specific absorbance wavelength as well.
-
Collect fractions throughout the gradient where peaks are observed.
-
-
Analysis of Fractions:
-
Analyze small aliquots of the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure, modified peptide.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Freeze the pooled fractions (e.g., in a dry ice/acetone bath).
-
Lyophilize the frozen sample to obtain the purified peptide as a powder.
-
If necessary, perform TFA removal as described in the FAQs.
-
Data Presentation
Table 1: Typical HPLC Gradients for Modified Peptide Purification
| Peptide Characteristic | Column Type | Mobile Phase A | Mobile Phase B | Typical Gradient (%B in minutes) | Notes |
| General Modified Peptide | C18 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-65% in 30 min | Good starting point for most peptides. |
| Hydrophobic/Lipidated Peptide | C4 or C8 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 20-80% in 30 min | A less retentive column can improve recovery. |
| Polar/Hydrophilic Peptide | C18 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 0-40% in 20 min | A shallower, more aqueous gradient is needed. |
| Acid-Sensitive Modification | C18 (pH stable) | 10mM Ammonium Bicarbonate, pH 8 | Acetonitrile | 5-65% in 30 min | Requires a column that can tolerate higher pH. |
Visualizations
Workflow for Modified Peptide Purification and Analysis
Caption: A general workflow for the purification of modified peptides.
References
Technical Support Center: Synthesis of Boc-L-4,4,4-trifluorovaline-OH (Boc-Tdf-OH)
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Boc-L-4,4,4-trifluorovaline-OH (Boc-Tdf-OH).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the chemical compound N-(tert-butoxycarbonyl)-L-4,4,4-trifluorovaline. It is a protected amino acid derivative where the amino group of L-4,4,4-trifluorovaline is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus while the C-terminus is activated for coupling.
Q2: What are the common starting materials for the synthesis of this compound?
The synthesis typically starts from L-4,4,4-trifluorovaline, which is then reacted with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to yield the final product.
Q3: What are the critical reaction parameters to control during the synthesis?
Key parameters to control include temperature, pH, and the stoichiometry of the reagents. The reaction is typically carried out at a controlled temperature to prevent side reactions. Maintaining the appropriate pH is essential for the efficient reaction of the amino group with Boc anhydride.
Q4: What are the typical yields and purity for this synthesis?
With an optimized protocol, yields for the synthesis of this compound can be high, often exceeding 90%. The expected purity of the final product after purification should be greater than 98%.
Troubleshooting Guide: Impurity Identification and Mitigation
This guide addresses common impurities that may be encountered during the synthesis of this compound and provides strategies for their identification and removal.
Problem 1: An unexpected peak is observed in the HPLC chromatogram of the final product.
-
Question: What could be the origin of this unexpected peak?
-
Answer: An unexpected peak in the HPLC chromatogram could correspond to several potential impurities. The most common are unreacted starting material (L-4,4,4-trifluorovaline), byproducts from the Boc-protection reaction, or diastereomers if the stereochemistry of the starting material was not pure.
-
Troubleshooting Steps:
-
Analyze the starting material: Run an HPLC of the L-4,4,4-trifluorovaline starting material to confirm its purity and retention time.
-
LC-MS Analysis: Perform Liquid Chromatography-Mass Spectrometry (LC-MS) analysis on the final product. The mass-to-charge ratio (m/z) of the impurity peak can help in its identification.
-
NMR Spectroscopy: Acquire ¹H and ¹⁹F NMR spectra of the purified product. The presence of unexpected signals can provide structural information about the impurity.
-
Problem 2: The final product shows a low yield and the presence of multiple byproducts.
-
Question: What are the likely causes of low yield and multiple byproducts?
-
Answer: Low yields and the formation of multiple byproducts can result from suboptimal reaction conditions. Potential causes include incorrect pH, inadequate temperature control, or the use of impure reagents.
-
Troubleshooting Steps:
-
pH Optimization: Ensure the reaction mixture is maintained at the optimal pH for the Boc protection of an amino acid, typically between 9 and 10.
-
Temperature Control: Perform the reaction at a controlled temperature, usually between 0°C and room temperature, to minimize the decomposition of reagents and the formation of byproducts.
-
Reagent Purity: Use high-purity L-4,4,4-trifluorovaline and di-tert-butyl dicarbonate. Impurities in the starting materials can lead to side reactions.
-
Problem 3: The NMR spectrum of the product shows signals corresponding to a diastereomer.
-
Question: How can diastereomeric impurities be formed and removed?
-
Answer: The presence of diastereomers indicates that the starting L-4,4,4-trifluorovaline may not have been enantiomerically pure. Racemization during the synthesis is also a possibility, although less common under standard Boc-protection conditions.
-
Troubleshooting Steps:
-
Chiral HPLC: Use a chiral HPLC column to determine the enantiomeric purity of the starting L-4,4,4-trifluorovaline.
-
Purification: Diastereomers can often be separated by preparative HPLC or by recrystallization.
-
Reaction Conditions: While less likely, review the reaction conditions to ensure they are not harsh enough to cause racemization.
-
Potential Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Potential Origin | Analytical Identification |
| L-4,4,4-trifluorovaline | H₂N-CH(CH(CH₃)CF₃)-COOH | Unreacted starting material | HPLC, LC-MS (m/z = 172.06) |
| Di-tert-butyl carbonate | (C(CH₃)₃O)₂CO | Byproduct of Boc anhydride hydrolysis | ¹H NMR (singlet at ~1.5 ppm) |
| tert-Butanol | (CH₃)₃COH | Byproduct of Boc anhydride reaction | ¹H NMR (singlet at ~1.28 ppm) |
| Boc-D-4,4,4-trifluorovaline | Boc-NH-CH(CH(CH₃)CF₃)-COOH | Impurity in starting material or racemization | Chiral HPLC, ¹⁹F NMR |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
2. ¹H NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
Typical Signals for this compound:
-
~1.4 ppm (singlet, 9H, Boc group)
-
~1.0-1.2 ppm (doublet, 3H, methyl group)
-
~2.5-2.8 ppm (multiplet, 1H, beta-proton)
-
~4.2-4.4 ppm (multiplet, 1H, alpha-proton)
-
Variable (broad singlet, 1H, NH proton)
-
Variable (broad singlet, 1H, COOH proton)
-
3. ¹⁹F NMR Spectroscopy
-
Solvent: CDCl₃ or DMSO-d₆.
-
Reference: Trifluoroacetic acid (external or internal standard).
-
Typical Signal for this compound: A doublet is expected for the CF₃ group due to coupling with the adjacent proton. The chemical shift will be characteristic of the trifluoromethyl group in this environment.
4. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Conditions: As described for HPLC.
-
Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.
-
Expected Ion: [M-H]⁻ at m/z 270.09 for this compound.
Visualizations
Technical Support Center: Managing the Impact of Trifluoroacetic Acid (TFA) on Peptide Aggregation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with peptide aggregation, particularly in the context of trifluoroacetic acid (TFA) usage during peptide synthesis and purification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to peptide aggregation and TFA.
Question: My purified peptide shows signs of aggregation (e.g., visible precipitates, turbidity, or poor solubility). What are the potential causes and how can I resolve this?
Answer:
Peptide aggregation after purification is a common issue that can be influenced by several factors, often related to the residual trifluoroacetic acid (TFA) from the cleavage and HPLC purification steps.
Potential Causes:
-
TFA Counterion Effects: TFA is a strong ion-pairing agent used during reversed-phase HPLC to improve peak shape and resolution. However, it remains as a counterion to the positively charged residues (e.g., Lys, Arg, His) and the N-terminus of the peptide. This TFA salt form can influence the peptide's secondary structure, solubility, and propensity to aggregate.
-
Hydrophobic Interactions: Peptides with a high content of hydrophobic amino acids are intrinsically more prone to aggregation as they self-associate to minimize their exposure to aqueous environments.
-
Electrostatic Interactions: The net charge of a peptide at a given pH plays a crucial role. Aggregation is often favored when the net charge is low, reducing electrostatic repulsion between peptide molecules.
-
Peptide Concentration: High peptide concentrations can drive the equilibrium towards aggregation.
-
Environmental Factors: pH, temperature, and agitation can all influence the rate and extent of peptide aggregation.
Troubleshooting Steps:
-
TFA Removal/Exchange: The most direct approach to mitigate TFA-induced effects is to remove or exchange the TFA counterion for a more biocompatible one, such as acetate or hydrochloride. This can often improve solubility and reduce aggregation. (See the detailed protocols in the "Experimental Protocols" section below).
-
Solubility Testing: Before proceeding with your main experiment, perform small-scale solubility tests in various buffers and pH conditions to identify the optimal solvent for your peptide. For peptides that are difficult to dissolve, consider using small amounts of organic solvents like DMSO or DMF, or chaotropic agents like guanidine hydrochloride.
-
pH Adjustment: Carefully adjust the pH of your peptide solution. Moving the pH away from the peptide's isoelectric point (pI) will increase its net charge and enhance electrostatic repulsion, which can help prevent aggregation.
-
Work at Low Concentrations: If possible, prepare and use your peptide solutions at the lowest feasible concentration for your application.
-
Control Environmental Conditions: Maintain a consistent and appropriate temperature. Avoid vigorous shaking or vortexing, which can induce aggregation, especially for aggregation-prone peptides. Gentle swirling or pipetting is preferred for dissolution.
Question: I performed a TFA to acetate exchange, but my peptide still aggregates. What else can I do?
Answer:
If aggregation persists after counterion exchange, the issue may be more related to the intrinsic properties of the peptide sequence itself.
Further Troubleshooting:
-
Incorporate Aggregation-Disrupting Elements during Synthesis: For future syntheses of the same or similar peptides, consider strategies to proactively reduce aggregation. This can be done by incorporating pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb, Dmb) during solid-phase peptide synthesis (SPPS). These modifications disrupt the inter-chain hydrogen bonding that leads to aggregation.
-
Use of Excipients: Certain excipients can stabilize peptides in solution. These include:
-
Sugars: (e.g., sucrose, trehalose) can act as cryoprotectants and lyoprotectants.
-
Polyols: (e.g., mannitol, sorbitol) can also have a stabilizing effect.
-
Amino Acids: Arginine, for example, is known to suppress protein and peptide aggregation.
-
-
Characterize the Aggregates: Understanding the nature of the aggregates can provide clues for prevention. Techniques like Dynamic Light Scattering (DLS) can determine the size of the aggregates, while Thioflavin T (ThT) fluorescence assays can detect the presence of amyloid-like fibrillar structures.
Frequently Asked Questions (FAQs)
Impact of TFA on Peptide Aggregation
Q1: How does TFA exactly cause peptide aggregation? A1: Trifluoroacetic acid (TFA) is used in the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent in HPLC purification. After lyophilization, the peptide is often present as a TFA salt, where the trifluoroacetate anion (TFA⁻) is associated with positively charged groups on the peptide. This association can alter the peptide's conformation, solubility, and aggregation propensity. Studies on peptides like amyloid-beta have shown that the presence of TFA can influence the formation of secondary structures, such as β-sheets, which are precursors to aggregation and fibril formation.
Q2: Is the TFA salt of a peptide always problematic? A2: Not necessarily. For many standard in vitro assays, the low levels of residual TFA may not interfere with the experiment. In fact, TFA salts can sometimes enhance the solubility of peptides in aqueous solutions. However, for cell-based assays, in vivo studies, or long-term stability assessments, residual TFA can be toxic or lead to unpredictable results. Therefore, it is crucial to consider the sensitivity of your application to TFA.
Preventing Peptide Aggregation
Q3: What are the best practices for storing peptides to minimize aggregation? A3: For long-term storage, peptides should be kept as a lyophilized powder at -20°C or -80°C. Once in solution, it is best to prepare fresh solutions for each experiment. If you need to store a peptide solution, aliquot it into single-use volumes and freeze at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation. The choice of storage buffer is also critical; it should be optimized for pH and may include cryoprotectants.
Q4: Can I sonicate my peptide solution to dissolve aggregates? A4: Sonication can sometimes help in dissolving amorphous aggregates of robust peptides. However, it is a harsh method that can also induce aggregation or even degradation in more sensitive sequences. It should be used with caution and as a last resort. Gentle warming or the addition of a small amount of organic solvent is generally a safer first approach.
Quantitative Data on Counterion Impact on Peptide Aggregation
The following table summarizes the qualitative and quantitative impact of different counterions on peptide aggregation, based on findings from various studies. Direct quantitative comparisons are often sequence-dependent.
| Counterion | Typical Source | Impact on Aggregation | Quantitative Observations (Example: Amyloid-Beta Peptides) |
| Trifluoroacetate (TFA) | Standard SPPS cleavage and RP-HPLC purification | Can promote the formation of β-sheet structures and accelerate fibril formation in susceptible sequences. | Studies have shown that TFA can alter the secondary structure and aggregation kinetics of synthetic Aβ peptides, affecting the final fibril morphology. |
| Acetate | TFA exchange via lyophilization from acetic acid or use of acetate buffers in HPLC | Generally considered more "biocompatible." Often reduces the propensity for aggregation compared to TFA by being a weaker ion-pairing agent. | In comparative studies, replacing TFA with acetate has been shown to slow down fibrillation rates for certain peptides. |
| Hydrochloride (HCl) | TFA exchange via lyophilization from HCl solutions | Similar to acetate, it is a common alternative to TFA. Its impact on aggregation is sequence-dependent but often less pronounced than TFA. | The exchange to HCl salt can lead to different aggregation behavior, which needs to be empirically determined for each peptide. |
Experimental Protocols
Protocol 1: TFA Removal by Lyophilization with HCl
This protocol is a common method for exchanging TFA counterions with chloride.
Materials:
-
Peptide TFA salt
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled, deionized water
-
Lyophilizer
Procedure:
-
Dissolve the peptide TFA salt in distilled water at a concentration of approximately 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to reach a final HCl concentration of 2-10 mM.
-
Allow the solution to stand at room temperature for at least 1 minute.
-
Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution overnight until all the solvent is removed.
-
To ensure complete exchange, redissolve the lyophilized peptide powder in the same volume of the HCl solution (Step 2).
-
Repeat the freezing (Step 4) and lyophilization (Step 5) steps at least two more times.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring
This assay is used to detect the formation of amyloid-like fibrils. ThT dye intercalates with β-sheet structures, resulting in a significant increase in fluorescence.
Materials:
-
Peptide stock solution
-
Assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Procedure:
-
Prepare a working solution of your peptide in the assay buffer at the desired final concentration (e.g., 10-50 µM).
-
Prepare a ThT working solution by diluting the ThT stock solution into the assay buffer to a final concentration of 10-20 µM.
-
In each well of the microplate, mix your peptide solution with the ThT working solution. Include control wells with buffer and ThT only (for background subtraction).
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the fluorometer at a constant temperature (e.g., 37°C). Agitation (e.g., orbital shaking for 10 seconds every 10 minutes) can be used to promote aggregation.
-
Monitor the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of amyloid fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.
Visualizations
Caption: Workflow for TFA removal and subsequent peptide aggregation analysis.
Caption: Key intrinsic and extrinsic factors that influence peptide aggregation.
Modifying coupling reagents for efficient Boc-Tdf-OH incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers incorporating Boc-Tdf-OH (Boc-(4-((2,2-dimethyl-2-trimethylsilylethyl)sulfonyl)phenylalanine) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low coupling efficiency for this compound. What are the likely causes and how can I improve it?
A1: Low coupling efficiency with this compound is a common issue primarily due to its significant steric hindrance. Several factors can contribute to this:
-
Inadequate Activation: The coupling reagents used may not be potent enough to efficiently activate the sterically hindered carboxylic acid of this compound.
-
Insufficient Coupling Time: Standard coupling times may be too short for this bulky amino acid to react completely with the N-terminal amine of the growing peptide chain.
-
Choice of Base: The base used can influence the stability of the activated species and the rate of side reactions.
Troubleshooting Steps:
-
Optimize Coupling Reagent: Switch to a more potent coupling reagent. Urinium-based reagents like HATU or HBTU are generally more effective for hindered amino acids than carbodiimides like DIC alone. See the data in Table 1 for a comparison of coupling reagent efficiency.
-
Extend Coupling Time: Increase the coupling reaction time to at least 2 hours. For particularly difficult couplings, extending the time to 4 hours or even overnight may be beneficial.
-
Double Coupling: Perform a second coupling step immediately after the first without an intervening deprotection step. This can help drive the reaction to completion.
-
Elevated Temperature: Gently heating the reaction vessel (e.g., to 35-40°C) can sometimes improve coupling efficiency, but should be done with caution to avoid side reactions.
Q2: What are the best coupling reagents for incorporating this compound?
A2: For sterically hindered amino acids like this compound, uronium-based coupling reagents are highly recommended. HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) is often considered one of the most effective reagents due to its high reactivity and lower propensity for racemization. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another robust option.
Below is a summary of commonly used coupling reagents and their relative effectiveness for hindered couplings.
Data Summary
Table 1: Comparison of Coupling Reagent Efficiency for Hindered Amino Acids
| Coupling Reagent | Activating Additive | Relative Efficiency for Hindered Coupling | Typical Coupling Time | Key Considerations |
| HATU | HOAt | Very High | 1-4 hours | Highly effective, lower racemization risk. |
| HBTU | HOBt | High | 2-4 hours | A strong alternative to HATU. |
| HCTU | - | High | 2-4 hours | More reactive and soluble than HBTU. |
| TBTU | HOBt | Moderate-High | 2-6 hours | A common and effective uronium salt. |
| DIC/HOBt | HOBt | Moderate | 4-12 hours | Less potent, may require longer reaction times. |
Experimental Protocols
Protocol 1: Optimized this compound Coupling using HATU
This protocol outlines the steps for efficient incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation:
-
Swell the resin (e.g., 100 mg, 0.5 mmol/g substitution) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).
-
Perform Boc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) in DMF.
-
Add HATU (3.9 equivalents) and N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution.
-
Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. A ninhydrin test can be performed to monitor the reaction progress. If the test is positive (indicating incomplete coupling), extend the reaction time or proceed with a second coupling.
-
-
Washing:
-
After the coupling is complete (negative ninhydrin test), drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally methanol (2 x 5 mL).
-
Dry the resin under vacuum.
-
Visual Guides
Caption: Workflow for the optimized coupling of this compound using HATU.
Caption: Troubleshooting logic for low this compound coupling efficiency.
Validation & Comparative
Characterization of Tenofovir Disoproxil Fumarate (TDF) and its Metabolites: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative techniques for the characterization and quantification of Tenofovir Disoproxil Fumarate (TDF) and its active metabolites. TDF is a critical antiretroviral prodrug, and its accurate measurement in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy. This document outlines the performance of various analytical methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Analytical Methods for TDF Analysis
The selection of an analytical method for TDF and its metabolites is dependent on the specific requirements of the study, such as the need for high sensitivity, structural confirmation, or high-throughput screening. While liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its sensitivity and specificity, other methods offer advantages in terms of cost, speed, and accessibility.
| Method | Principle | Typical Application | Linearity Range | Limit of Quantification (LOQ) | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation of ions. | Quantitative analysis of TDF and its metabolites (Tenofovir, Tenofovir Diphosphate) in biological matrices (plasma, urine, dried blood spots).[1][2][3][4] | 0.5 - 1000 ng/mL (plasma)[2][5] | 0.25 - 10 ng/mL (plasma)[3][4] | High sensitivity and specificity, ability to quantify multiple analytes simultaneously, structural confirmation. | High instrument cost, requires skilled operators, potential for matrix effects. |
| MALDI-TOF MS | Laser-induced desorption and ionization of a sample co-crystallized with a matrix. | Primarily for qualitative analysis and molecular weight determination of peptides and proteins. Not commonly used for quantitative TDF analysis. | Not typically used for quantification. | Not applicable for quantification. | High speed for qualitative analysis, tolerance to some sample impurities. | Poor reproducibility for quantification, potential for matrix interference. |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet-visible light by the analyte. | Quantification of TDF in bulk drug and pharmaceutical formulations.[2][5] | 5 - 90 µg/mL[5] | Higher than MS-based methods. | Simple, cost-effective, rapid analysis. | Low sensitivity and specificity, susceptible to interference from other UV-absorbing compounds. |
| HPTLC | Separation of compounds on a high-performance thin-layer chromatography plate followed by densitometric detection. | Quantification of TDF in tablet dosage forms.[3] | 125 - 1500 ng/spot[3][4] | 7.90 - 23.93 ng/spot[3] | Simple, low cost, high sample throughput. | Lower sensitivity and specificity compared to LC-MS/MS, manual sample application can be a source of error. |
| ELISA | Immunoassay based on the specific binding of an antibody to the analyte. | Rapid screening and semi-quantitative or quantitative analysis of Tenofovir in urine and saliva.[1][6] | 0.4 - 10 ng/mL (saliva)[6] | 0.5 ng/mL (saliva)[6] | High throughput, no need for extensive sample preparation, cost-effective for large sample numbers. | Potential for cross-reactivity, may not distinguish between TDF and its metabolites, less precise than chromatographic methods. |
Experimental Protocols
LC-MS/MS for Quantification of Tenofovir in Human Plasma
This protocol is a representative example for the quantitative analysis of tenofovir in human plasma.
a. Sample Preparation (Solid Phase Extraction) [2]
-
To 200 µL of blank plasma in a polypropylene microcentrifuge tube, add 20 µL of the tenofovir working standard solution.
-
Add the internal standard working solution (e.g., ¹³C₅-Tenofovir).
-
Acidify the samples with 200 µL of 4% phosphoric acid in water, vortex, and centrifuge at 20,000 × g for 5 minutes.
-
Precondition a mixed-mode cation exchange (MCX) 96-well µelution solid-phase extraction (SPE) plate with 200 µL of methanol followed by 200 µL of water.
-
Load the supernatant from the centrifuged sample onto the SPE plate.
-
Wash the wells with appropriate washing solutions.
-
Elute the analytes with an elution solution (e.g., 2% ammonia solution in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 97% mobile phase A).
b. Liquid Chromatography [2]
-
Column: Phenomenex Synergi 4µ Polar-RP 50 × 2 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 400 µL/min
-
Gradient: 3% B for 1 min, linear gradient to 80% B from 1-2.5 min, then to 95% B from 2.5-4 min, and re-equilibration to initial conditions.
-
Column Temperature: 40°C
c. Mass Spectrometry (Triple Quadrupole) [4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitoring Transitions:
-
Tenofovir: m/z 288.0 → 176.1 and 136.1
-
Internal Standard (Acyclovir example): m/z 226.1 → 152.0
-
UV-Vis Spectrophotometry for Quantification of TDF in Tablets[2][5]
a. Preparation of Standard Stock Solution
-
Accurately weigh and dissolve 100 mg of TDF in 1 mL of methanol.
-
Make up the volume to 100 mL with distilled water to obtain a concentration of 1000 µg/mL.
-
Prepare a working standard solution of 100 µg/mL by diluting the stock solution with distilled water.
b. Preparation of Sample Solution
-
Weigh and crush twenty tablets to a fine powder.
-
Accurately weigh a quantity of powder equivalent to 100 mg of TDF and transfer it to a 100 mL volumetric flask.
-
Dissolve the powder in 1 mL of methanol and make up the volume with distilled water.
-
Filter the solution and dilute to a final concentration within the linear range (e.g., 20 µg/mL).
c. Measurement
-
Scan the standard and sample solutions in a UV-Vis spectrophotometer from 200-400 nm.
-
Measure the absorbance at the wavelength of maximum absorption (λmax), which is approximately 260 nm for TDF.[2]
-
Quantify the amount of TDF in the sample by comparing its absorbance to a calibration curve prepared from the standard solutions.
Mechanism of Action of Tenofovir Disoproxil Fumarate (TDF)
TDF is a prodrug that is converted to its active form, tenofovir diphosphate (TFV-DP), within the cell. TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and DNA polymerase, leading to the termination of viral DNA chain elongation.
Caption: Mechanism of action of Tenofovir Disoproxil Fumarate (TDF).
Experimental Workflow for TDF Analysis by LC-MS/MS
The following diagram illustrates a typical workflow for the quantitative analysis of TDF and its metabolites from a biological sample using LC-MS/MS.
Caption: Workflow for TDF analysis by LC-MS/MS.
References
- 1. HIGH ACCURACY OF A REAL-TIME URINE ANTIBODY-BASED TENOFOVIR POINT-OF-CARE TEST COMPARED TO LABORATORY-BASED ELISA IN DIVERSE POPULATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. jpsbr.org [jpsbr.org]
- 4. Stress Studies of Tenofovir Disoproxil Fumarate by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Development and In-House Validation of an Enzyme-Linked Immunosorbent Assay and a Lateral Flow Immunoassay for the Dosage of Tenofovir in Human Saliva - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Tdf Peptides and Native TDF Protein
In the realm of cellular differentiation and cancer research, the Tumor Differentiation Factor (TDF) and its derived peptides have emerged as significant molecules of interest. TDF is a protein secreted by the pituitary gland that has been shown to induce differentiation in breast and prostate cancer cells. This guide provides a detailed comparison of the biological activity of a synthetic 20-amino-acid Tdf peptide, TDF-P1, and the native, full-length TDF protein. This analysis is based on available experimental data and aims to provide researchers, scientists, and drug development professionals with a comprehensive overview.
Data Presentation: Tdf-P1 Peptide vs. Native TDF Protein
Direct quantitative comparisons of the biological activity between TDF-P1 and the native TDF protein are not extensively available in the current literature. However, existing studies suggest that the TDF-P1 peptide mimics the activity of the full-length protein in inducing cellular differentiation. The following table summarizes the available comparative data.
| Feature | Tdf-P1 Peptide | Native TDF Protein | Source |
| Description | A 20-amino-acid synthetic peptide derived from the open reading frame of the TDF gene. | A 108-amino-acid polypeptide secreted by the pituitary gland. | [1] |
| Molecular Mass | Approx. 2.2 kDa (calculated) | Predicted: 12 kDa; Observed: 35-45 kDa (due to post-translational modifications) | [1] |
| Receptor | Glucose-Regulated Protein 78 (GRP78), a member of the HSP70 family. | Glucose-Regulated Protein 78 (GRP78), a member of the HSP70 family. | [1] |
| Biological Activity | Induces morphological and biochemical changes consistent with differentiation in human breast (MCF-7) and prostate (DU-145) cancer cells. | Induces morphological and biochemical changes consistent with differentiation in human breast (MCF-7) and prostate (DU-145) cancer cells. | [1] |
| Receptor Binding Affinity (Kd) | Not explicitly reported in comparative studies. | Not explicitly reported in comparative studies. | |
| Effective Concentration (EC50) | Not explicitly reported in comparative studies. | Not explicitly reported in comparative studies. | |
| Effect on E-cadherin | Increases expression in a dose-dependent manner. | Increases expression in a dose-dependent manner. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Tdf peptides and native TDF protein.
Cell Culture and Differentiation Assay
This protocol is designed to assess the ability of Tdf peptides and native TDF to induce differentiation in cancer cell lines.
-
Cell Lines: Human breast adenocarcinoma cells (MCF-7) or human prostate cancer cells (DU-145) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates. After reaching 70-80% confluency, the medium is replaced with fresh medium containing varying concentrations of either TDF-P1 peptide or native TDF protein. A vehicle control (e.g., sterile phosphate-buffered saline) is also included.
-
Assessment of Differentiation:
-
Morphological Changes: Cells are observed daily under a phase-contrast microscope for changes in morphology, such as the formation of organized, spheroid-like structures, which is indicative of differentiation.
-
Immunofluorescence Staining for E-cadherin:
-
Cells grown on coverslips are treated with TDF peptides or native TDF for a specified period (e.g., 48-72 hours).
-
The cells are then fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% bovine serum albumin (BSA).
-
Cells are incubated with a primary antibody against E-cadherin, followed by a fluorescently labeled secondary antibody.
-
The coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining.
-
Images are captured using a fluorescence microscope to visualize the expression and localization of E-cadherin at cell-cell junctions.
-
-
Receptor Binding Assay
This protocol aims to determine the interaction between Tdf peptides or native TDF and their cell surface receptor, GRP78.
-
Cell Preparation: Non-permeabilized cancer cells (e.g., 1-LN, PC-3, DU-145) are used to ensure that only cell-surface GRP78 is accessible.
-
Ligand Labeling (Optional): For quantitative binding studies, the Tdf peptide or native TDF can be labeled with a radioactive isotope (e.g., ¹²⁵I) or a fluorescent tag.
-
Binding Reaction:
-
Cells are incubated with increasing concentrations of the labeled ligand in a binding buffer at 4°C to prevent internalization.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled ligand.
-
-
Separation of Bound and Free Ligand: The cells are washed with ice-cold buffer to remove unbound ligand.
-
Quantification: The amount of bound labeled ligand is quantified using a gamma counter (for radiolabeling) or a fluorescence plate reader.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using software like Prism to determine the binding affinity (Kd).
Signaling Pathways and Experimental Workflows
TDF-Induced Signaling Pathway
The binding of TDF (either the native protein or the Tdf-P1 peptide) to its cell surface receptor GRP78 is believed to initiate a downstream signaling cascade that ultimately leads to cell differentiation. While the complete pathway is still under investigation, evidence suggests the involvement of the PI3K/Akt signaling pathway, which is a known mediator of cell survival, proliferation, and differentiation.
Caption: TDF-induced signaling pathway leading to cell differentiation.
Experimental Workflow for Comparing Tdf and Native Peptides
The following diagram illustrates a typical experimental workflow for comparing the biological activities of a Tdf peptide and the native TDF protein.
Caption: Workflow for comparing Tdf peptide and native TDF activity.
References
Unraveling Tdf-Peptide Function: A Comparative Guide to In Vitro and In Vivo Validation
The multifaceted world of peptide signaling presents both exciting therapeutic opportunities and significant research challenges. Among these signaling molecules, Tdf-peptides have garnered interest for their distinct roles in regulating cellular differentiation in vastly different biological contexts. This guide provides a comparative overview of the in vitro and in vivo validation of two distinct peptides often abbreviated as TDF: Tumor Differentiation Factor (TDF) and Tracheary Element Differentiation Inhibitory Factor (TDIF).
Due to the distinct nature and biological roles of these two peptides, this publication is divided into two comprehensive comparison guides to cater to researchers in their respective fields of cancer biology and plant sciences. Each guide details the function, experimental validation, and comparative performance of the specific Tdf-peptide, supported by quantitative data, detailed experimental protocols, and visual workflows.
Comparison Guide 1: Tumor Differentiation Factor (TDF) in Cancer Cell Differentiation
Audience: Researchers, scientists, and drug development professionals in oncology.
Tumor Differentiation Factor (TDF) is a protein that has been shown to induce differentiation in breast and prostate cancer cells.[1][2] This process is significant as it can lead to a less aggressive tumor phenotype. The validation of TDF's function is crucial for its potential development as a therapeutic agent.
Quantitative Data Comparison
| Parameter | Tumor Differentiation Factor (TDF) | All-trans Retinoic Acid (ATRA) | Alternative: Vitamin D Metabolites |
| Target Cell Lines | MCF-7 (Breast Cancer), DU-145 (Prostate Cancer)[1][2] | LNCaP, PC-3 (Prostate Cancer)[3] | Various carcinoma cells, including breast cancer. |
| Reported Effect | Induces morphological and biochemical markers of differentiation.[1] | Inhibits tumor cell growth and promotes differentiation.[3] | Promotes differentiation and can reduce the development of metastatic breast cancer. |
| In Vitro Potency | Concentrations ranging from 0 to 10 µg have been used in studies.[4] | Effective at micromolar concentrations (e.g., 1 x 10⁻⁶ M).[3] | Varies depending on the specific metabolite and cell line. |
| In Vivo Efficacy | Demonstrated differentiation activity in vivo.[1][2] | Efficacy can be enhanced in combination with other agents like HDAC inhibitors.[3] | Dietary supplementation has shown effects in reducing advanced metastatic breast cancer. |
| Receptor(s) | Potential candidates include members of the Heat Shock 70-kDa (HSP70) family of proteins.[1][2] | Nuclear retinoic acid receptors (RARs).[5] | Vitamin D receptor (VDR). |
Signaling Pathway and Experimental Workflow
The precise signaling pathway for TDF is still under investigation. However, based on the identification of potential receptors, a hypothetical pathway can be proposed.
Caption: Hypothetical TDF signaling pathway.
A typical workflow for validating TDF function involves a series of in vitro and in vivo experiments.
Caption: Experimental workflow for TDF validation.
Experimental Protocols
1. In Vitro Cell Differentiation Assay Using MCF-7 Cells
-
Cell Culture: Culture MCF-7 human breast cancer cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
TDF Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, replace the medium with fresh medium containing various concentrations of purified TDF protein (e.g., 0, 1, 5, 10 µg/mL).
-
Morphological Assessment: Observe the cells daily under a phase-contrast microscope for morphological changes indicative of differentiation, such as increased cell-cell adhesion, formation of dome-like structures, and a more epithelial-like morphology.
-
Immunofluorescence for E-cadherin:
-
After 72 hours of treatment, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% bovine serum albumin (BSA) for 30 minutes.
-
Incubate with a primary antibody against E-cadherin overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Visualize and quantify the fluorescence intensity and localization of E-cadherin at cell-cell junctions using a fluorescence microscope. An increase in E-cadherin expression and its localization to the cell membrane are markers of differentiation.
-
2. In Vivo Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Cell Injection: Subcutaneously inject 1 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100 mm³). Randomly assign mice to a treatment group (receiving intraperitoneal injections of TDF) and a control group (receiving vehicle).
-
Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, excise the tumors, fix them in formalin, and embed them in paraffin. Perform immunohistochemical staining on tumor sections for differentiation markers (e.g., E-cadherin, cytokeratins) to assess the extent of differentiation in the TDF-treated group compared to the control.
Comparison Guide 2: Tracheary Element Differentiation Inhibitory Factor (TDIF) in Plant Vascular Development
Audience: Researchers and scientists in plant biology and developmental biology.
Tracheary Element Differentiation Inhibitory Factor (TDIF), a member of the CLE (CLAVATA3/EMBRYO SURROUNDING REGION-related) peptide family, plays a critical role in plant vascular development.[6] It is secreted from the phloem and acts as a signal to promote the proliferation of procambial cells and inhibit their differentiation into xylem.[6][7]
Quantitative Data Comparison
The activity of TDIF can be quantified by measuring its effect on xylem development and procambial cell number. Below is a comparison of TDIF with other related CLE peptides.
| Parameter | TDIF (CLE41/44) | CLE42 | CLE46 |
| Primary Function | Inhibits xylem differentiation, promotes procambial cell proliferation.[6] | TDIF-like, involved in vascular development.[8] | TDIF-like, involved in vascular development.[8] |
| In Vitro Activity (Zinnia elegans cells) | Suppresses tracheary element differentiation.[6] | Not extensively characterized. | Not extensively characterized. |
| In Vivo Effect (Arabidopsis hypocotyl) | Increases the number of procambial cells.[6] A 1 µM TDIF treatment can significantly increase procambial cell count.[6] | Overexpression can lead to phenotypes associated with vascular development. | Overexpression can lead to phenotypes associated with vascular development. |
| Receptor | TDR/PXY (TDIF RECEPTOR/PHLOEM INTERCALATED WITH XYLEM).[9] | Likely interacts with TDR/PXY or related receptors. | Likely interacts with TDR/PXY or related receptors. |
| Downstream Target | Upregulates WOX4 expression.[9] | Presumed to act through a similar pathway. | Presumed to act through a similar pathway. |
Signaling Pathway and Experimental Workflow
The TDIF signaling pathway is well-established and plays a crucial role in maintaining the vascular stem cell population.
Caption: The TDIF-TDR/PXY signaling pathway.
The validation of TDIF function typically involves in vitro cell culture and in vivo analysis of plant vascular tissues.
Caption: Experimental workflow for TDIF validation.
Experimental Protocols
1. In Vitro Tracheary Element (TE) Differentiation Assay using Zinnia elegans
-
Cell Culture Preparation: Isolate mesophyll cells from the first true leaves of 14-day-old Zinnia elegans seedlings. Culture the cells in a xylogenic medium containing appropriate plant hormones (e.g., 1 mg/L benzylaminopurine and 1 mg/L α-naphthalene acetic acid).[10]
-
TDIF Treatment: Add synthetic TDIF peptide to the culture medium at various concentrations (e.g., 0, 0.1, 1, 10 µM).
-
Quantification of TE Differentiation: After 3-4 days of culture, fix the cells and observe them under a light microscope. Tracheary elements can be identified by their characteristic secondary wall thickenings. Calculate the percentage of differentiated TEs relative to the total number of cells. A dose-dependent decrease in the percentage of TEs indicates the inhibitory function of TDIF.[11]
2. In Vivo Analysis of Procambial Cell Proliferation in Arabidopsis thaliana
-
Plant Growth Conditions: Sterilize Arabidopsis thaliana (Col-0) seeds and germinate them in a liquid culture medium.
-
TDIF Treatment: Supplement the liquid medium with synthetic TDIF peptide at a final concentration of 1 µM.[6] Grow the seedlings for 7 days.
-
Histological Analysis:
-
Fix the seedlings in a formalin-aceto-alcohol (FAA) solution.
-
Dehydrate the samples through an ethanol series and embed in resin.
-
Prepare transverse sections (5 µm thick) of the hypocotyl using a microtome.
-
Stain the sections with Toluidine Blue O.
-
-
Cell Quantification: Observe the stained sections under a light microscope. Identify and count the number of procambial cells (small, isodiametric cells with dense cytoplasm located between the xylem and phloem) and xylem vessel cells. An increase in the number of procambial cells and a potential decrease or disorganization of xylem vessels in TDIF-treated seedlings compared to controls confirms the in vivo function of TDIF.[6][7]
References
- 1. Characterization of tumor differentiation factor (TDF) and its receptor (TDF-R) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Abnormal level of retinoic acid in prostate cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. TDIF Peptide Signaling Regulates Vascular Stem Cell Proliferation via the WOX4 Homeobox Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Influence of Switchgrass TDIF-like Genes on Arabidopsis Vascular Development [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Establishing in vitro Zinnia elegans cell suspension culture with high tracheary element differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Competitive action between Brassinosteroid and tracheary element differentiation inhibitory factor in controlling xylem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Tenofovir (Tdf) Analogs in Peptides for Enhanced Antiviral Therapy
A detailed examination of Tenofovir-peptide conjugates reveals significant improvements in antiviral efficacy and pharmacokinetic profiles compared to the parent drug. By covalently linking Tenofovir to various peptides, researchers have successfully overcome challenges such as low cellular permeability and off-target effects, paving the way for more effective HIV treatment strategies. This guide provides a comparative analysis of different Tenofovir (Tdf) analogs in peptides, supported by experimental data on their synthesis, bioactivity, and stability.
Tenofovir, a cornerstone of antiretroviral therapy, requires intracellular phosphorylation to its active diphosphate form to inhibit the HIV reverse transcriptase. However, its clinical efficacy can be limited by its hydrophilic nature, which restricts its passage across cellular membranes. To address this, various prodrug strategies have been developed, including the well-known Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). A more advanced approach involves the conjugation of Tenofovir to peptides, which can enhance drug delivery, improve stability, and target specific cell types.
This guide explores the comparative performance of several Tdf-peptide analogs, from simple amino acid conjugates to more complex structures involving targeting peptides.
Comparative Performance of Tdf-Peptide Analogs
The conjugation of peptides to Tenofovir has been shown to significantly enhance its anti-HIV activity. The table below summarizes the quantitative data from various studies, comparing the in vitro performance of different Tdf-peptide analogs against HIV-1.
| Tdf Analog | Peptide Conjugate | HIV-1 Inhibition (%) at 100 ng/mL | Cytotoxicity (CC50 in µM) | Plasma Stability (t1/2 in hours) | Reference |
| Tenofovir (TFV) | - (Parent Drug) | 35% | > 100 | Not Applicable | |
| Tenofovir Alafenamide (TAF) | - (Prodrug) | 97-99% | > 50 | ~1.3 | |
| TFV-Amino Acid Conjugates | L-Alanine, L-Leucine, etc. | ~40-60% | Not Reported | Not Reported | |
| TFV-Fatty Acyl Alanine Conjugates | Heptanoyl ester alanine | 79.0% | Not Reported | Not Reported | |
| TAF-Fatty Acyl Conjugate | Tetradecanoyl | 99.6% | Not Reported | Not Reported | |
| Tenofovir-G-CSF Peptide Conjugate | G-CSF analog peptide | EC50 = 0.012 µM | > 100 µM | > 8 hours |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for key experiments cited in the comparison of Tdf-peptide analogs.
Synthesis of Tenofovir-G-CSF Peptide Conjugate
The synthesis of the Tenofovir-G-CSF peptide conjugate involves a multi-step process. The G-CSF analog peptide is first synthesized using standard solid-phase peptide synthesis (SPPS). Tenofovir is then activated and conjugated to the peptide in solution.
-
Solid-Phase Peptide Synthesis (SPPS): The G-CSF analog peptide is assembled on a resin support using Fmoc chemistry.
-
Activation of Tenofovir: Tenofovir is activated using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Conjugation: The activated Tenofovir is then reacted with the N-terminal amine of the G-CSF analog peptide in a suitable solvent like dimethylformamide (DMF) with a base such as diisopropylethylamine (DIPEA).
-
Cleavage and Deprotection: The peptide conjugate is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.
In Vitro Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of the Tdf-peptide conjugates is typically evaluated in a cell-based assay using HIV-1 infected cells, such as TZM-bl cells.
-
Cell Culture: TZM-bl cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the Tdf-peptide conjugates.
-
HIV-1 Infection: Following treatment, cells are infected with a known amount of HIV-1 virus.
-
Incubation: The plates are incubated for 48 hours to allow for viral replication.
-
Luciferase Assay: The extent of HIV-1 infection is quantified by measuring the activity of the luciferase reporter gene in the TZM-bl cells.
-
Data Analysis: The percentage of HIV-1 inhibition is calculated relative to untreated control cells. The EC50 (half-maximal effective concentration) is determined from the dose-response curve.
Cytotoxicity Assay
The potential toxicity of the Tdf-peptide conjugates is assessed using a standard cytotoxicity assay, such as the MTT assay.
-
Cell Culture: A suitable cell line (e.g., CEM-SS cells) is cultured and seeded in 96-well plates.
-
Compound Exposure: Cells are exposed to various concentrations of the Tdf-peptide conjugates for a specified period (e.g., 72 hours).
-
MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The CC50 (half-maximal cytotoxic concentration) is calculated from the dose-response curve.
Plasma Stability Assay
The stability of the Tdf-peptide conjugates in human plasma is evaluated to predict their in vivo half-life.
-
Incubation: The Tdf-peptide conjugate is incubated in human plasma at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation: The plasma proteins are precipitated by adding a solvent like acetonitrile.
-
LC-MS/MS Analysis: The concentration of the remaining intact conjugate in the supernatant is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The half-life (t1/2) of the conjugate in plasma is calculated from the degradation profile.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the intracellular activation of Tenofovir and the general workflow for evaluating Tdf-peptide conjugates.
Caption: Intracellular activation pathway of a Tenofovir-peptide conjugate.
Caption: General experimental workflow for the evaluation of Tdf-peptide conjugates.
Comparative Guide to Cross-Reactivity of Antibodies Against Tdf-Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody performance against Testis-determining factor (Tdf) peptides, also known as Sex-determining region Y (SRY) protein peptides. Given the high degree of homology between SRY and other members of the SRY-box (SOX) protein family, particularly within the High Mobility Group (HMG)-box domain, cross-reactivity is a significant consideration for researchers targeting SRY. This guide presents illustrative data from key immunoassays to compare the specificity of a hypothetical anti-Tdf peptide antibody and provides detailed experimental protocols for assessing antibody cross-reactivity.
Data Presentation: Comparative Antibody Specificity
The following tables summarize hypothetical quantitative data for a putative anti-Tdf peptide monoclonal antibody (mAb-Tdf-P1) tested against its target peptide from Tdf/SRY and homologous peptides from other SOX family proteins, which are known to have high sequence similarity within their HMG-box domains.[1]
Table 1: ELISA Analysis of Anti-Tdf-P1 Cross-Reactivity
| Peptide Target | Concentration (ng/mL) | Mean Optical Density (OD) at 450 nm | Standard Deviation | Cross-Reactivity (%) |
| Tdf/SRY | 10 | 1.852 | 0.098 | 100% |
| SOX9 | 10 | 0.463 | 0.045 | 25% |
| SOX2 | 10 | 0.278 | 0.031 | 15% |
| SOX10 | 10 | 0.185 | 0.022 | 10% |
| Negative Control | 10 | 0.050 | 0.008 | 2.7% |
Cross-reactivity is calculated as (OD of cross-reacting peptide / OD of target peptide) x 100.
Table 2: Western Blot Analysis of Anti-Tdf-P1 Specificity
| Protein Target | Band Intensity (Arbitrary Units) | Molecular Weight (kDa) | Cross-Reactivity (%) |
| Tdf/SRY | 98,500 | 24 | 100% |
| SOX9 | 22,655 | 56 | 23% |
| SOX2 | 12,805 | 34 | 13% |
| SOX10 | 8,865 | 50 | 9% |
| No Primary Ab | 1,500 | - | 1.5% |
Cross-reactivity is calculated as (Intensity of cross-reacting band / Intensity of target band) x 100.
Table 3: Immunoprecipitation-Mass Spectrometry (IP-MS) of Anti-Tdf-P1
| Protein Identified | Spectral Counts | Sequence Coverage (%) | Notes |
| Tdf/SRY | 152 | 65% | Target Protein |
| SOX9 | 35 | 28% | Significant off-target |
| SOX2 | 18 | 15% | Minor off-target |
| SOX10 | 9 | 11% | Minor off-target |
| Keratin | 112 | - | Common contaminant |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
Objective: To quantify the binding affinity of an antibody to its target peptide and potential cross-reactive peptides.
Materials:
-
96-well ELISA plates
-
Peptides (Tdf/SRY, SOX9, SOX2, SOX10, negative control)
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Primary Antibody (mAb-Tdf-P1)
-
HRP-conjugated Secondary Antibody
-
TMB Substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Wash Buffer (PBS-T: 0.05% Tween 20 in PBS)
-
Plate reader
Procedure:
-
Coating: Dilute peptides to 10 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.
-
Washing: Wash plates three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Dilute the primary antibody (mAb-Tdf-P1) to the desired concentration in Blocking Buffer. Add 100 µL to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the optical density at 450 nm using a plate reader.
Western Blot for Specificity
Objective: To assess the specificity of an antibody by detecting its binding to target and related proteins separated by size.
Materials:
-
Protein lysates from cells expressing Tdf/SRY, SOX9, SOX2, and SOX10
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary Antibody (mAb-Tdf-P1)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates and determine protein concentration.
-
Gel Electrophoresis: Separate proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (mAb-Tdf-P1) overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using appropriate software.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
Objective: To identify the proteins that interact with the antibody, including the intended target and any off-target proteins.
Materials:
-
Cell lysate
-
Primary Antibody (mAb-Tdf-P1)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Trypsin
-
Mass spectrometer
Procedure:
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with magnetic beads.
-
Incubate the pre-cleared lysate with the primary antibody (mAb-Tdf-P1) for 2-4 hours at 4°C.
-
Add magnetic beads and incubate for another 1 hour at 4°C to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffers to remove non-specific binders.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing trypsin.
-
Incubate overnight at 37°C to digest the proteins into peptides.
-
-
Mass Spectrometry:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the resulting spectra against a protein database to identify the proteins present in the sample.
-
Quantify the identified proteins based on spectral counts or other metrics.
-
Mandatory Visualization
Signaling Pathway of Testis-determining factor (Tdf/SRY)
The primary role of Tdf/SRY is the initiation of male sex determination. It acts as a transcription factor that upregulates the expression of SOX9, a master regulator of testis development.[2][3]
Caption: Tdf/SRY initiates male sex determination by upregulating SOX9 expression.
Alternative Target: Tumor Differentiation Factor (TDF) Signaling
In some literature, TDF can also refer to Tumor Differentiation Factor, a protein implicated in the differentiation of breast and prostate cancer cells. Its signaling is thought to be mediated through heat shock proteins.[4][5]
References
- 1. RNA Binding Properties of SOX Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sex-determining region Y protein - Wikipedia [en.wikipedia.org]
- 3. Sex-Determining Region Y Protein | Embryo Project Encyclopedia [embryo.asu.edu]
- 4. Characterization of tumor differentiation factor (TDF) and its receptor (TDF-R) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of tumor differentiation factor (TDF) and its receptor (TDF-R) - PubMed [pubmed.ncbi.nlm.nih.gov]
Biophysical Showdown: A Comparative Guide to Tdf-Containing Protein Stabilization
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biophysical characteristics of Transthyretin (TTR), a protein implicated in amyloidosis, and the stabilizing effects of therapeutic agents. This guide delves into the experimental data supporting the mechanism of action of TTR stabilizers, offering a direct comparison of their performance.
Transthyretin (TTR) is a homotetrameric protein that, in its dissociated and misfolded state, can form amyloid fibrils, leading to a group of diseases known as Transthyretin Amyloidosis (ATTR). A key therapeutic strategy is the kinetic stabilization of the TTR tetramer to prevent its dissociation into amyloidogenic monomers. This guide focuses on the biophysical characterization of TTR and compares the efficacy of TTR stabilizers, with a particular focus on Tafamidis and its alternatives.
Comparative Analysis of TTR Stabilizers
The primary mechanism of action for TTR stabilizers is to bind to the thyroxine-binding sites of the TTR tetramer, thereby preventing its dissociation. The following table summarizes key biophysical parameters comparing the efficacy of Tafamidis and Acoramidis, two FDA-approved TTR stabilizers.
| Parameter | Tafamidis | Acoramidis | Method | Reference |
| Binding Affinity (Kd) | ~4x lower affinity than Acoramidis | ~4x higher affinity than Tafamidis | Microscale Thermophoresis (MST) | [1][2][3] |
| Residence Time on TTR | ~4x shorter than Acoramidis | ~4x longer than Acoramidis | Surface Plasmon Resonance (SPR) | [1][2] |
| TTR Stabilization (at clinically relevant concentrations) | Partial Stabilization | ≥90% Stabilization | Acid-mediated Denaturation Assay | [1][2][3] |
| IC50 | Not explicitly found | 1.4 µM | OAT3 Inhibition Assay | [4] |
TTR Amyloidogenesis Pathway
The dissociation of the TTR tetramer is the rate-limiting step in the formation of amyloid fibrils. The following diagram illustrates this critical pathway, which is the primary target for stabilizer drugs like Tafamidis.
Caption: The TTR amyloidogenesis cascade, initiated by tetramer dissociation.
Experimental Workflows and Protocols
Accurate and reproducible biophysical characterization is paramount in the development and comparison of TTR stabilizers. The following sections provide detailed methodologies for key experiments.
Experimental Workflow: TTR Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of TTR in the presence of a potential stabilizer.
Caption: Workflow for evaluating the efficacy of TTR stabilizers.
Protocol: Urea Denaturation Assay
This assay assesses the chemical stability of TTR by measuring its unfolding in the presence of urea.[5][6][7]
-
Preparation of TTR Solutions: Prepare TTR sample solutions at a concentration of 0.1 mg/mL by diluting a stock solution (e.g., 1.0 mg/mL) in a buffer containing 10 mmol/L sodium phosphate (pH 7.5), 100 mmol/L KCl, 1 mmol/L EDTA, 1 mmol/L DTT, and 0.02% sodium azide.
-
Urea Titration: Prepare a series of TTR solutions with varying concentrations of urea.
-
Incubation: Incubate the samples for 96 hours at room temperature to allow the unfolding process to reach equilibrium.
-
Fluorescence Measurement: Monitor the tryptophan fluorescence of each sample using a fluorescence spectrometer. Set the excitation wavelength to 295 nm and collect the emission spectra from 310 to 450 nm. The excitation and emission slits should be set at 2.5 nm and 3.5 nm, respectively.[5]
-
Data Analysis: Calculate the fluorescence emission ratio at 355 nm and 335 nm (F355/F335). Plot this ratio against the urea concentration to generate a denaturation curve and determine the midpoint of unfolding (Cm).
Protocol: Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal stability of a protein by determining its melting temperature (Tm).[8][9][10][11][12][13]
-
Sample Preparation: Prepare TTR samples at a concentration of 1-2 mg/mL in the desired buffer. A matched buffer solution is used as a reference.
-
Instrument Setup: Place the TTR sample and the reference buffer into the sample and reference cells of the DSC instrument, respectively.
-
Thermal Scan: Heat the samples at a constant scan rate, typically 1.0°C/min, over a defined temperature range.[8]
-
Data Acquisition: The instrument measures the difference in heat flow required to raise the temperature of the sample and reference cells.
-
Data Analysis: The resulting thermogram plots heat capacity (Cp) versus temperature. The peak of the curve corresponds to the melting temperature (Tm) of the protein. The area under the peak represents the enthalpy of unfolding (ΔH).
Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Sample Preparation: Prepare the TTR protein solution (e.g., 50-60 µM) and the ligand solution (e.g., 10 times the protein concentration) in the same dialysis buffer (e.g., 20 mM HEPES, pH 8.0). Degas all solutions prior to use.
-
Instrument Setup: Load the TTR solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change. A typical experiment consists of an initial small injection followed by multiple larger, evenly spaced injections.
-
Control Titration: Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model to determine the thermodynamic parameters of the interaction.
Alternative Therapeutic Strategies
While TTR stabilizers like Tafamidis and Acoramidis are a cornerstone of ATTR therapy, other approaches are also being explored and utilized. These include:
-
Gene Silencing Therapies: These therapies aim to reduce the production of TTR protein in the liver, thereby decreasing the amount of protein available to form amyloid deposits.
-
Amyloid Fibril Disrupters: These agents are designed to break down existing amyloid fibrils.
The biophysical characterization methods outlined in this guide are essential for the preclinical and clinical evaluation of these alternative strategies as well, allowing for a comprehensive comparison of their efficacy in combating TTR amyloidosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. TTR unfolding assay using urea [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of Boc-Tdf-OH: A Comprehensive Guide for Laboratory Personnel
Essential safety and logistical information for the proper handling and disposal of (S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-difluorobenzo[d][1]dioxol-5-yl)propanoic acid (Boc-Tdf-OH).
This document provides detailed procedural guidance for researchers, scientists, and drug development professionals on the safe disposal of this compound. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.
Chemical and Physical Properties
A summary of the known quantitative data for similar Boc-protected amino acids is presented below. These values should be considered as estimates for this compound in the absence of a specific Safety Data Sheet (SDS).
| Property | Value | Citation |
| Appearance | Solid | |
| Flammability | Non-combustible, but containers may burn. | [1] |
| Hazardous Decomposition | May emit corrosive fumes upon combustion. | [1] |
| Incompatibilities | Strong oxidizing agents. | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [1] |
Disposal Protocol
Waste disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations. The following is a step-by-step guide for its proper disposal.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
If there is a risk of generating dust, a dust respirator is recommended.[1]
2. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated and clearly labeled hazardous waste container.
-
The container should be clean, dry, and sealable.[1]
-
Label the container with "Hazardous Waste" and the full chemical name: "(S)-2-((tert-butoxycarbonyl)amino)-3-(2,2-difluorobenzo[d][1]dioxol-5-yl)propanoic acid".
3. Spill Management:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and alert the appropriate emergency services and your institution's Environmental Health and Safety (EHS) office.
-
Control personal contact by wearing appropriate protective clothing.[1]
-
Prevent the spilled material from entering drains or waterways.
-
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
Visual Guidance
Decision Pathway for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Boc-Tdf-OH
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Boc-Tdf-OH (N-Boc-(2S,3S)-3-phenyl-3-(2-thienyl)-beta-alanine). The following procedures are based on the Safety Data Sheet for this compound and are intended to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound.
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles. |
| Skin Protection | Wear compatible chemical-resistant gloves. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge. |
| Body Protection | Wear a laboratory coat. |
Hazard Identification and First Aid
It is crucial to be aware of the potential hazards and the appropriate first aid measures.
| Exposure Route | Symptoms | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Move the victim to fresh air. If breathing is difficult, give oxygen. |
| Skin Contact | May cause skin irritation. | Immediately wash with soap and water. |
| Eye Contact | May cause eye irritation. | Flush eyes with copious amounts of water for at least 15 minutes. |
| Ingestion | May be harmful if swallowed. | Rinse mouth with water. |
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting, from receiving the compound to its final disposal.
Handling and Storage
Handling:
-
Avoid creating dust.
-
Ensure adequate ventilation.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated area.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
